molecular formula C20H24N2O3 B1159533 10-Hydroxy-16-epiaffinine

10-Hydroxy-16-epiaffinine

Cat. No.: B1159533
M. Wt: 340.4 g/mol
InChI Key: MOAWWDRCFPJTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one is a natural product found in Hunteria zeylanica with data available.

Properties

IUPAC Name

15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAWWDRCFPJTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 10-Hydroxy-16-epiaffinine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine, focusing on its natural sources and the methodologies for its isolation and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

extensive research has identified the primary natural source of this compound to be plants of the genus Rauvolfia. Specifically, this alkaloid has been successfully isolated from the leaves and twigs of Rauvolfia verticillata , a flowering plant in the family Apocynaceae.

While the genus Alstonia is a rich source of various indole alkaloids, current scientific literature does not indicate the presence of this compound in commonly studied species such as Alstonia scholaris, Alstonia macrophylla, or Alstonia boonei. Therefore, researchers seeking to isolate this specific compound should focus their efforts on Rauvolfia verticillata.

Isolation and Purification of this compound

The isolation of this compound from Rauvolfia verticillata involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by chromatographic separation and purification.

General Alkaloid Extraction from Rauvolfia verticillata

A general procedure for the extraction of alkaloids from the leaves and twigs of Rauvolfia verticillata is outlined below. This is a foundational step before the specific isolation of this compound.

Experimental Protocol:

  • Plant Material Preparation: Air-dried and powdered leaves and twigs of Rauvolfia verticillata are used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux. This process is repeated multiple times to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

    • The extract is acidified with a dilute acid (e.g., 2% HCl), and the acidic solution is washed with a nonpolar solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic compounds.

    • The acidic aqueous layer is then basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10.

    • The liberated free alkaloids are then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607).

  • Concentration: The organic solvent containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Isolation and Purification of this compound
  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol being incrementally increased.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent for alkaloids).

  • Further Purification: Fractions containing this compound are pooled and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantitative Data

Detailed quantitative data regarding the yield of this compound from Rauvolfia verticillata is not extensively reported in publicly available literature. The yield of specific alkaloids can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and isolation methods employed.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, which are crucial for its identification and characterization.

PropertyData
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
IUPAC Name (1S,15S,16S,17R)-1-ethylidene-16-(hydroxymethyl)-15-methyl-1,2,6,7,15,16-hexahydro-5H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridin-5-one
CAS Number 82513-70-0
Appearance -
Melting Point -
Optical Rotation -
¹H NMR Specific chemical shift data not available in searched literature.
¹³C NMR Specific chemical shift data not available in searched literature.
Mass Spectrometry (MS) Specific fragmentation data not available in searched literature.

Data not available in the searched literature is denoted by "-".

Logical Workflow for Isolation

The following diagram illustrates the logical workflow for the isolation of this compound from its natural source.

Isolation_Workflow Plant_Material Rauvolfia verticillata (Leaves and Twigs) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purification Further Purification (Prep-TLC or HPLC) Fraction_Collection->Purification Pure_Compound This compound Purification->Pure_Compound

References

Synthetic Pathway of 10-Hydroxy-16-epiaffinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their complex molecular architecture and diverse biological activities. While the total synthesis of this compound has not been explicitly detailed in a singular publication, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of closely related sarpagine (B1680780) alkaloids. This guide outlines a proposed enantioselective total synthesis, leveraging key reactions such as the asymmetric Pictet-Spengler reaction and a late-stage demethylation to introduce the critical hydroxyl functionality. The pathway commences with a readily available substituted tryptophan derivative and proceeds through a series of stereocontrolled transformations to afford the target molecule. This document provides a comprehensive overview of the proposed synthetic strategy, detailed experimental protocols for key transformations, and a summary of relevant quantitative data to aid in the practical application of this methodology.

Proposed Synthesis Pathway of this compound

The proposed synthesis of this compound is modeled after the successful synthesis of related sarpagine alkaloids, such as (+)-N(a)-methylsarpagine. The strategy involves the initial construction of a 10-methoxy-substituted sarpagine core, followed by a final demethylation step to reveal the desired 10-hydroxy functionality.

The key steps in the proposed synthesis are:

  • Asymmetric Pictet-Spengler Reaction: Condensation of N-benzyl-5-methoxy-D-tryptophan methyl ester with an appropriate aldehyde to stereoselectively form the tetracyclic core.

  • Dieckmann Cyclization: Intramolecular cyclization to construct the pentacyclic sarpagine skeleton.

  • Functional Group Manipulations: A series of reactions to install the C16-C17 ethylidene side chain.

  • Late-Stage Demethylation: Conversion of the 10-methoxy group to a 10-hydroxy group using boron tribromide (BBr3).

Synthesis of this compound cluster_start Starting Materials cluster_core Core Synthesis cluster_sidechain Side Chain Formation cluster_final Final Step N-Benzyl-5-methoxy-D-tryptophan methyl ester N-Benzyl-5-methoxy-D-tryptophan methyl ester Tetracyclic Intermediate Tetracyclic Intermediate N-Benzyl-5-methoxy-D-tryptophan methyl ester->Tetracyclic Intermediate Asymmetric Pictet-Spengler Aldehyde Aldehyde Aldehyde->Tetracyclic Intermediate Pentacyclic Ketone Pentacyclic Ketone Tetracyclic Intermediate->Pentacyclic Ketone Dieckmann Cyclization 10-Methoxy-16-epiaffinine Precursor 10-Methoxy-16-epiaffinine Precursor Pentacyclic Ketone->10-Methoxy-16-epiaffinine Precursor Functional Group Manipulations This compound This compound 10-Methoxy-16-epiaffinine Precursor->this compound BBr3 Demethylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Asymmetric Pictet-Spengler Reaction

This key step establishes the crucial stereochemistry of the tetracyclic core. The procedure is adapted from the synthesis of related sarpagine alkaloids.[1][2][3][4]

  • Reactants: N-benzyl-5-methoxy-D-tryptophan methyl ester, aldehyde (e.g., methyl 4-formylbutanoate).

  • Solvent: Dichloromethane (CH2Cl2).

  • Reagent: Trifluoroacetic acid (TFA).

  • Procedure: To a solution of N-benzyl-5-methoxy-D-tryptophan methyl ester and the aldehyde in CH2Cl2 at 0 °C is added TFA. The reaction mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel.

Dieckmann Cyclization

The formation of the pentacyclic sarpagine skeleton is achieved through an intramolecular Dieckmann cyclization.

  • Reactant: Tetracyclic diester intermediate.

  • Base: Potassium tert-butoxide (t-BuOK).

  • Solvent: Toluene (B28343).

  • Procedure: To a solution of the tetracyclic diester in dry toluene at room temperature is added potassium tert-butoxide. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Formation of the Ethylidene Side Chain

This multi-step process typically involves a Wittig reaction or a related olefination, followed by reduction.

  • Reactants: Pentacyclic ketone, phosphonium (B103445) ylide (e.g., ethyltriphenylphosphonium bromide).

  • Base: n-Butyllithium (n-BuLi).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure (Wittig Reaction): To a suspension of ethyltriphenylphosphonium bromide in dry THF at 0 °C is added n-BuLi. The resulting red solution is stirred for 30 minutes at room temperature. A solution of the pentacyclic ketone in THF is then added, and the reaction mixture is stirred for 12-16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

BBr3 Demethylation

The final step is the cleavage of the methyl ether to yield the desired phenol.[5][6][7]

  • Reactant: 10-Methoxy-16-epiaffinine precursor.

  • Reagent: Boron tribromide (BBr3) solution in CH2Cl2.

  • Solvent: Dichloromethane (CH2Cl2).

  • Procedure: To a solution of the 10-methoxy-16-epiaffinine precursor in dry CH2Cl2 at -78 °C under an inert atmosphere is added a solution of BBr3 in CH2Cl2 dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C for an additional 1-2 hours. The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography or column chromatography to afford this compound.

Experimental_Workflow Start Starting Materials PictetSpengler Asymmetric Pictet-Spengler Reaction Start->PictetSpengler Purification1 Purification (Chromatography) PictetSpengler->Purification1 Dieckmann Dieckmann Cyclization Purification1->Dieckmann Purification2 Purification (Chromatography) Dieckmann->Purification2 SideChain Side Chain Formation (e.g., Wittig Reaction) Purification2->SideChain Purification3 Purification (Chromatography) SideChain->Purification3 Demethylation BBr3 Demethylation Purification3->Demethylation Purification4 Purification (Chromatography) Demethylation->Purification4 End This compound Purification4->End

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of related sarpagine alkaloids, which can be used as a benchmark for the proposed synthesis of this compound.

StepReactionTypical Yield (%)Reference
1Asymmetric Pictet-Spengler Reaction70-85[1][3]
2Dieckmann Cyclization65-80[1]
3Wittig Olefination50-70
4BBr3 Demethylation75-90[6][7]

Conclusion

This technical guide presents a viable and detailed synthetic pathway for the total synthesis of this compound. By combining the well-established asymmetric Pictet-Spengler reaction for the construction of the sarpagine core with a reliable late-stage BBr3-mediated demethylation, this strategy offers a robust route to the target molecule. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the synthesis of this compound and its analogs for further biological evaluation. The modular nature of this synthetic route also allows for the potential synthesis of a library of related compounds for structure-activity relationship studies.

References

An In-depth Technical Guide on 10-Hydroxy-16-epiaffinine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring monoterpenoid indole (B1671886) alkaloid.[1][2] This compound belongs to the extensive family of indole alkaloids, which are well-known for their structural complexity and diverse pharmacological activities. The discovery of this compound is part of the ongoing phytochemical exploration of plant species from the Apocynaceae family, which are rich sources of novel bioactive molecules.

Discovery and Natural Occurrence

This compound was discovered and isolated from the leaves and twigs of Rauvolfia verticillata.[1][2][] Rauvolfia is a genus of evergreen trees and shrubs native to tropical and subtropical regions, and its species are renowned for producing a wide array of indole alkaloids with significant medicinal properties. While the specific details of the initial discovery and the researchers involved are not extensively documented in widely available literature, the identification of this compound contributes to the chemical profiling of Rauvolfia verticillata and the broader understanding of alkaloid biosynthesis in this genus.

Physicochemical Properties

PropertyValueReference
CAS Number 82513-70-0[]
Molecular Formula C₂₀H₂₄N₂O₃[]
Molecular Weight 340.4 g/mol []
Appearance Yellow Powder[]
Purity >95% (as commercially available)[]

Experimental Protocols

While the specific, detailed experimental protocol for the first isolation of this compound is not available in the reviewed literature, a general methodology for the isolation of indole alkaloids from Rauvolfia species can be described. This process typically involves extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

General Protocol for Indole Alkaloid Isolation from Rauvolfia verticillata

  • Plant Material Collection and Preparation:

    • Fresh leaves and twigs of Rauvolfia verticillata are collected and authenticated.

    • The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

    • The dried material is ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux.

    • The extraction process is repeated multiple times to ensure the complete recovery of alkaloids.

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an aqueous acidic solution (e.g., 5% hydrochloric acid) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

    • This acidic solution is then washed with a nonpolar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and acidic compounds like fats, waxes, and pigments.

    • The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is then repeatedly extracted with an appropriate organic solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the free alkaloids.

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield a crude alkaloid mixture.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to various chromatographic techniques for the separation and purification of individual compounds.

    • Column Chromatography: The mixture is first fractionated using column chromatography on silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of interest are further purified using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, sometimes with additives like formic acid or trifluoroacetic acid.

  • Structure Elucidation:

    • The structure of the purified this compound is elucidated using a combination of spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system.

Visualizations

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant Rauvolfia verticillata (Leaves and Twigs) drying Air Drying plant->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract acidification Acidification (HCl) crude_extract->acidification organic_wash Wash (Hexane) acidification->organic_wash basification Basification (NH4OH) organic_wash->basification alkaloid_extraction Extraction (DCM) basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Mixture alkaloid_extraction->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc hplc HPLC prep_tlc->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Preliminary studies have indicated that this compound possesses biological activity as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

This mechanism of action is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

AChE_Inhibition cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Products Choline + Acetic Acid AChE->Products Hydrolyzes Compound This compound Compound->AChE Inhibits SynapticCleft Synaptic Cleft

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

This compound is a monoterpenoid indole alkaloid isolated from Rauvolfia verticillata. While its discovery has been noted and the compound is commercially available for research purposes, there is a limited amount of detailed information in the public scientific literature regarding its initial isolation, full spectroscopic characterization, and a comprehensive profile of its biological activities. Its identified role as an acetylcholinesterase inhibitor suggests potential for further investigation in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the pharmacological potential of this natural product.

References

A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific spectroscopic data (NMR, MS) for 10-Hydroxy-16-epiaffinine is not available in the public domain. This guide therefore provides a comprehensive methodological framework for the isolation, characterization, and data presentation of novel indole (B1671886) alkaloids, using this compound as a representative, hypothetical example. The experimental protocols and data presented herein are based on established techniques for analogous compounds.

Introduction

The structural elucidation of novel natural products, such as indole alkaloids from genera like Alstonia and Tabernaemontana, is a cornerstone of drug discovery and development. These compounds often possess complex stereochemistry and functionalization, demanding a multi-faceted analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques employed in this endeavor.[1][2][3][4][5][6][7] This technical guide outlines the standard workflow for the isolation and spectroscopic analysis of a novel indole alkaloid, exemplified by the hypothetical "this compound."

Isolation of the Target Compound

The initial step involves the extraction and purification of the alkaloid from its natural source, typically plant material. A general workflow for this process is outlined below.

Experimental Protocol: Extraction and Isolation
  • Sample Preparation: The plant material (e.g., leaves, bark, or roots) is dried and finely ground to increase the surface area for extraction.[8][9][10]

  • Extraction: The powdered material is subjected to solvent extraction, often starting with a nonpolar solvent to remove lipids and followed by a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the alkaloids.[11] The crude extract is then acidified to form alkaloid salts, which are water-soluble.

  • Acid-Base Partitioning: The acidified aqueous solution is washed with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH₄OH) to liberate the free alkaloids, which are subsequently extracted into an organic solvent.[8][12]

  • Chromatographic Purification: The crude alkaloid extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents of increasing polarity.[9]

    • Preparative Thin-Layer Chromatography (pTLC): For the separation of minor components.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of the target compound.[10]

G plant_material Dried & Ground Plant Material solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction acidification Acidification (e.g., HCl) solvent_extraction->acidification partitioning Liquid-Liquid Partitioning acidification->partitioning basification Basification (e.g., NH4OH) partitioning->basification crude_alkaloids Crude Alkaloid Extract basification->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of indole alkaloids.

Spectroscopic Characterization

Once the pure compound is isolated, its structure is elucidated using a combination of NMR and MS techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which can help in identifying structural motifs.[6][13][14]

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and other adducts. MS/MS spectra are obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zDifference (ppm)Molecular Formula
[M+H]⁺355.1965355.19620.8C₂₁H₂₆N₂O₃
[M+Na]⁺377.1784377.17810.8C₂₁H₂₅N₂O₃Na
Significant Fragmentsm/z Values
337.1859C₂₁H₂₄N₂O₂ (Loss of H₂O)
324.1781C₂₀H₂₂N₂O₂ (Loss of CH₂O and H)
144.0813C₁₀H₁₀N (Characteristic indole fragment)[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is typically required for complete structural elucidation.[1][2][3][4][15]

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

  • Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR Spectra:

    • ¹H NMR: Provides information about the chemical environment, number, and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information proton_nmr ¹H NMR proton_info Proton Environments and Connectivity proton_nmr->proton_info carbon_nmr ¹³C NMR carbon_skeleton Carbon Skeleton carbon_nmr->carbon_skeleton cosy COSY cosy->proton_info hsqc HSQC hsqc->carbon_skeleton hmbc HMBC long_range_connectivity Long-Range C-H Connectivity hmbc->long_range_connectivity noesy NOESY stereochemistry Relative Stereochemistry noesy->stereochemistry

References

Elucidation of the Biosynthesis of 10-Hydroxy-16-epiaffinine in Plants: A Subject of Uncharted Scientific Territory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of 10-Hydroxy-16-epiaffinine in plants. At present, there are no published studies detailing the specific enzymes, genetic regulation, or metabolic intermediates involved in the formation of this particular monoterpene indole (B1671886) alkaloid.

While the compound this compound is chemically defined, its biological synthesis within plant systems remains an uninvestigated area of natural product chemistry. Extensive searches for experimental protocols, quantitative data, and established signaling pathways related to its formation have yielded no specific results.

However, it is highly probable that the biosynthesis of this compound shares a common ancestral pathway with other well-characterized monoterpene indole alkaloids, particularly those belonging to the Aspidosperma alkaloid family. Research in this broader area is extensive and offers a solid foundation for future investigation into more specialized molecules like this compound.

Given the lack of direct information, this guide will instead provide an in-depth overview of the established biosynthetic pathway of the core Aspidosperma alkaloid scaffold. This information is critical for any researcher aiming to investigate the formation of this compound, as the initial steps are almost certainly conserved.

Proposed Alternative Focus: The Biosynthesis of Aspidosperma Alkaloids

The biosynthesis of Aspidosperma alkaloids is a complex and fascinating process that has been the subject of extensive research. This proposed guide will offer a detailed exploration of this pathway, providing the technical depth and data presentation requested.

General Pathway Overview

The biosynthesis of all monoterpene indole alkaloids, including the Aspidosperma family, begins with the condensation of tryptamine (B22526) and secologanin (B1681713). Tryptamine is derived from the amino acid tryptophan, while secologanin originates from the terpenoid pathway. This initial reaction is catalyzed by strictosidine (B192452) synthase (STR) to produce strictosidine, the universal precursor for this class of compounds.

The subsequent steps involve a series of enzymatic transformations, including deglycosylation, rearrangements, and cyclizations, to form the characteristic pentacyclic core of the Aspidosperma alkaloids. Key intermediates in this pathway include dehydrogeissoschizine and precondylocarpine acetate.

A pivotal branching point in the pathway leads to the formation of the Aspidosperma skeleton through the action of specific synthases and reductases. While the specific enzymes that would hydroxylate and epimerize the affinine (B1238560) scaffold to produce this compound are unknown, they would likely be cytochrome P450 monooxygenases and other modifying enzymes acting on a late-stage intermediate.

Visualizing the Core Pathway

The following diagram illustrates the generalized biosynthetic pathway leading to the Aspidosperma alkaloid core.

Aspidosperma_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Dehydrogeissoschizine Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine SGD Precondylocarpine_acetate Precondylocarpine acetate Dehydrogeissoschizine->Precondylocarpine_acetate Multiple Steps Aspidosperma_scaffold Aspidosperma Scaffold Precondylocarpine_acetate->Aspidosperma_scaffold Cyclases/Reductases Hypothetical_Intermediate Affinine-type Intermediate Aspidosperma_scaffold->Hypothetical_Intermediate Tailoring Enzymes Target_Compound This compound Hypothetical_Intermediate->Target_Compound Hydroxylase, Epimerase (Hypothetical) Experimental_Workflow Start Plant tissue producing This compound RNA_seq Transcriptome Analysis (RNA-seq) Start->RNA_seq Candidate_Genes Identification of Candidate Genes (e.g., P450s, Oxidoreductases) RNA_seq->Candidate_Genes VIGS Virus-Induced Gene Silencing (VIGS) Candidate_Genes->VIGS Heterologous_Expression Heterologous Expression (N. benthamiana or Yeast) Candidate_Genes->Heterologous_Expression Metabolite_Analysis Metabolite Profiling (LC-MS) VIGS->Metabolite_Analysis Functional_Validation Functional Validation Metabolite_Analysis->Functional_Validation Heterologous_Expression->Metabolite_Analysis Enzyme_Assay In Vitro Enzyme Assays Functional_Validation->Enzyme_Assay Pathway_Elucidation Pathway Elucidation Enzyme_Assay->Pathway_Elucidation

The Pharmacological Profile of 10-Hydroxy-16-epiaffinine: A Hypothetical Exploration Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of publicly accessible scientific literature and databases reveals no specific pharmacological data for the compound 10-Hydroxy-16-epiaffinine. This document, therefore, presents a hypothetical pharmacological profile based on the known activities of structurally related sarpagine-type indole (B1671886) alkaloids. The experimental protocols, data, and signaling pathways described herein are representative examples drawn from studies on similar molecules and should be considered illustrative rather than definitive for this compound. This whitepaper is intended for researchers, scientists, and drug development professionals as a conceptual framework for the potential investigation of this novel compound.

Introduction

The sarpagine-type indole alkaloids are a diverse class of natural products known for their complex molecular architectures and a wide range of biological activities. While the specific pharmacological properties of this compound remain uncharacterized, its core structure suggests potential interactions with various central nervous system (CNS) targets, similar to other members of this alkaloid family. This guide outlines a potential pharmacological profile, including hypothetical receptor binding affinities, functional activities, and associated signaling pathways, to serve as a roadmap for future research.

Hypothetical Receptor Binding Profile

Based on the profiles of related sarpagine (B1680780) alkaloids, this compound could exhibit affinity for several receptor systems. The following table summarizes a hypothetical binding profile, presenting plausible Ki values (in nM) derived from studies on analogous compounds.

Receptor TargetHypothetical Ki (nM)Radioligand for AssayReference Compound(s)
μ-Opioid Receptor (MOR)25[3H]-DAMGO(-)-E-16-epiaffinisine
δ-Opioid Receptor (DOR)150[3H]-DPDPE(-)-E-16-epiaffinisine
κ-Opioid Receptor (KOR)80[3H]-U69,593(-)-E-16-epiaffinisine
Serotonin (B10506) 5-HT2A Receptor45[3H]-KetanserinSarpagine Analogs
α2-Adrenergic Receptor110[3H]-RauwolscineSarpagine Analogs

Potential Functional Activity

The functional consequences of receptor binding are critical to understanding a compound's pharmacological effects. A hypothetical functional activity profile for this compound is presented below, with EC50/IC50 values (in nM) and efficacy estimates.

Assay TypeReceptor TargetHypothetical EC50/IC50 (nM)Efficacy (%)Reference Compound(s)
[35S]GTPγS Bindingμ-Opioid Receptor120 (IC50)40 (Antagonist)(-)-E-16-epiaffinisine
Calcium Mobilization5-HT2A Receptor85 (EC50)60 (Partial Agonist)Sarpagine Analogs
cAMP Inhibitionα2-Adrenergic Receptor200 (EC50)75 (Agonist)Sarpagine Analogs

Detailed Experimental Methodologies

To generate the data presented in the preceding tables, standardized in vitro pharmacological assays would be required. The following sections detail the experimental protocols for receptor binding and functional activity assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for target receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing the human μ-opioid receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-DAMGO for MOR) and various concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-Expressing Cell Membranes Incubation Incubation Membrane->Incubation Buffer Assay Buffer Buffer->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Radioligand Radioligand ([3H]-DAMGO) Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Radioligand Binding Assay Workflow.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at G-protein coupled receptors (GPCRs).

Protocol:

  • Membrane Preparation: As described in section 4.1.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Incubation: Membranes are incubated with GDP, [35S]GTPγS, and the test compound. For antagonist determination, a known agonist is also included.

  • Separation and Quantification: Similar to the radioligand binding assay.

  • Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of the test compound to generate dose-response curves and determine EC50 or IC50 values.

Postulated Signaling Pathways

Given the hypothetical interactions with opioid and serotonergic receptors, this compound could modulate several downstream signaling cascades.

μ-Opioid Receptor Antagonism

As a hypothetical antagonist at the μ-opioid receptor, this compound would block the canonical Gi/o-coupled signaling pathway. This would prevent the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP).

MOR_antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor Gi Gαi MOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds Compound This compound Compound->MOR Blocks Gi->AC Inhibits ATP ATP ATP->AC

Hypothetical MOR Antagonism Pathway.

5-HT2A Receptor Partial Agonism

Partial agonism at the 5-HT2A receptor would lead to a submaximal activation of the Gq-coupled pathway, resulting in the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.

SHT2A_agonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SHT2A 5-HT2A Receptor Gq Gαq SHT2A->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Compound This compound Compound->SHT2A Partially Activates Gq->PLC Activates PIP2 PIP2 PIP2->PLC Substrate Ca Intracellular Ca²⁺ Increase IP3->Ca

Hypothetical 5-HT2A Partial Agonism Pathway.

Conclusion and Future Directions

The pharmacological profile of this compound remains to be elucidated. The hypothetical data and pathways presented in this whitepaper, based on structurally related sarpagine-type indole alkaloids, suggest a potential for complex interactions with CNS receptors, particularly opioid and serotonin systems. Future research should focus on the synthesis and in vitro pharmacological characterization of this compound to validate these hypotheses. Subsequent in vivo studies could then explore its potential therapeutic applications in areas such as pain management, addiction, or psychiatric disorders. The frameworks provided herein offer a structured approach to initiating the pharmacological investigation of this novel chemical entity.

Literature Review of 10-Hydroxy-16-epiaffinine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring monoterpene indole (B1671886) alkaloid belonging to the akuammiline (B1256633) class. First identified from the plant species Hunteria zeylanica of the Apocynaceae family, it has also been isolated from Rauvolfia verticillata. As a member of the akuammiline alkaloid family, this compound is of interest to the scientific community due to the diverse and potent biological activities exhibited by related compounds, including opioid, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its chemical properties, potential therapeutic applications, and the methodologies for its study.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
CAS Number 82513-70-0
Class Akuammiline Alkaloid
Natural Sources Hunteria zeylanica, Rauvolfia verticillata

Potential Pharmacological Activity

While specific pharmacological studies on this compound are limited in the publicly available literature, the broader class of akuammiline alkaloids has been the subject of extensive research. This provides a basis for predicting the potential therapeutic areas for this compound.

Cytotoxicity: Several akuammiline alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, bisindole alkaloids with akuammiline subunits isolated from Alstonia penangiana have shown pronounced in vitro growth inhibitory activity against various human cancer cell lines, with IC₅₀ values in the micromolar range.[1][2] This suggests that this compound should be investigated for its potential as an anticancer agent.

Opioid Activity: Pseudoakuammigine, another akuammiline alkaloid, has been shown to exhibit opioid activity in vivo.[3][4][5][6][7] This raises the possibility that this compound may interact with opioid receptors and could be explored for its analgesic or other neuromodulatory effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet available in the scientific literature. However, based on the study of related compounds, the following methodologies would be appropriate for its investigation.

Isolation and Purification: A general workflow for the isolation of this compound from its natural sources is depicted in the diagram below. This would typically involve extraction from plant material, followed by a series of chromatographic separations.

G A Plant Material (e.g., Hunteria zeylanica) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Column Chromatography (e.g., Silica Gel) F->G H Fractions Containing Alkaloids G->H I Preparative HPLC H->I J Pure this compound I->J

Figure 1. General workflow for the isolation of this compound.

Cytotoxicity Assays: To evaluate the potential anticancer activity of this compound, standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays would be employed. These assays measure cell viability and proliferation in the presence of the test compound.

G A Cancer Cell Lines B Seeding in 96-well plates A->B C Treatment with this compound (various concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT or SRB reagent D->E F Measurement of Absorbance E->F G Calculation of Cell Viability and IC50 F->G

Figure 2. Workflow for a standard cytotoxicity assay.

Synthesis

A specific total synthesis for this compound has not been reported. However, the synthesis of structurally related sarpagine (B1680780) and akuammiline alkaloids has been achieved. These synthetic strategies could potentially be adapted for the synthesis of this compound.

Future Research Directions

The current body of literature on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

  • Comprehensive Pharmacological Screening: A broad screening of this compound against a variety of biological targets is warranted to fully elucidate its therapeutic potential.

  • Mechanism of Action Studies: For any identified biological activities, detailed studies should be conducted to determine the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound would be crucial for enabling further pharmacological studies and the generation of analogs with improved properties.

  • In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in relevant animal models will be necessary to evaluate the efficacy and safety of this compound.

Conclusion

This compound is an intriguing natural product with potential for therapeutic development, given the known biological activities of the akuammiline alkaloid class. However, a significant gap in the scientific literature exists regarding its specific pharmacological properties and mechanism of action. This guide highlights the current state of knowledge and outlines a clear path for future research to unlock the full potential of this promising molecule. The detailed experimental workflows and suggested research directions provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in advancing the study of this compound.

References

"10-Hydroxy-16-epiaffinine IUPAC name and CAS number"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IUPAC Name: 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

CAS Number: 82513-70-0

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 10-Hydroxy-16-epiaffinine is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of analytical and formulation strategies.

PropertyValueSource
Molecular Formula C20H24N2O3--INVALID-LINK--
Molecular Weight 340.4 g/mol --INVALID-LINK--
Boiling Point (Predicted) 559.9 ± 50.0 °C--INVALID-LINK--
Density (Predicted) 1.308 ± 0.06 g/cm³--INVALID-LINK--
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--
Appearance Powder--INVALID-LINK--

Biological Activity

This compound is an indole (B1671886) alkaloid isolated from the leaves and twigs of Rauvolfia verticillata. Indole alkaloids as a class are known to exhibit a wide range of biological activities. However, specific quantitative biological data for this compound is limited in the public domain.

A study that isolated seven new indole alkaloids and 19 known ones from Rauvolfia verticillata reported on their cytotoxic activity. All 26 compounds were tested against five human cancer cell lines:

  • Human myeloid leukemia (HL-60)

  • Hepatocellular carcinoma (SMMC-7721)

  • Lung cancer (A-549)

  • Breast cancer (MCF-7)

  • Colon cancer (SW480)

Notably, none of the isolated alkaloids, including the newly discovered ones, exhibited cytotoxicity against these cell lines.

Further research is required to fully elucidate the pharmacological profile of this compound and to explore other potential biological activities beyond cytotoxicity.

Experimental Protocols

General Protocol for Isolation of Indole Alkaloids from Rauvolfia verticillata

Workflow for Alkaloid Isolation from Rauvolfia verticillata

G General Workflow for Alkaloid Isolation plant_material Dried and powdered plant material (leaves and twigs of Rauvolfia verticillata) extraction Extraction with Methanol (B129727) plant_material->extraction partitioning Partitioning of crude extract extraction->partitioning chromatography Chromatographic Separation (Column Chromatography, MPLC, HPLC) partitioning->chromatography purification Purification of individual alkaloids chromatography->purification characterization Structural Elucidation (NMR, MS, IR, UV) purification->characterization

Caption: General workflow for the isolation of indole alkaloids.

Detailed Steps:

  • Plant Material Preparation: The leaves and twigs of Rauvolfia verticillata are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to various chromatographic techniques for separation. This often involves:

    • Column Chromatography (CC): Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate, chloroform-methanol mixtures) as the mobile phase.

    • Medium Pressure Liquid Chromatography (MPLC): For a more efficient and faster separation.

    • High-Performance Liquid Chromatography (HPLC): Typically on a reversed-phase column (e.g., C18) for the final purification of individual alkaloids.

  • Structural Elucidation: The purified compounds are identified and their structures elucidated using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the complete chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet (UV) Spectroscopy: To observe the electronic transitions within the molecule, often characteristic of the indole chromophore.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, the broader class of indole alkaloids is known to interact with various cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Hypothesized Interaction of Indole Alkaloids with the MAPK Pathway

G Hypothesized MAPK Pathway Modulation indole_alkaloid Indole Alkaloid (e.g., this compound) raf Raf indole_alkaloid->raf ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factors->cellular_response

Caption: Potential modulation of the MAPK signaling pathway by indole alkaloids.

This diagram illustrates a potential mechanism where an indole alkaloid could inhibit the MAPK signaling cascade, a pathway often dysregulated in cancer. This is a generalized representation, and the precise molecular target of this compound within this or other pathways remains to be determined through dedicated research. The lack of observed cytotoxicity in the aforementioned study suggests that if this compound does interact with such pathways, it may do so in a manner that does not lead to cell death in the tested cancer cell lines, or its effects may be more subtle and require more sensitive assays to detect.

10-Hydroxy-16-epiaffinine: A Technical Overview of a Novel Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of 10-Hydroxy-16-epiaffinine, an indole (B1671886) alkaloid isolated from plant species of the Apocynaceae family. Due to the limited availability of public research on this specific compound, this guide summarizes the currently known physical and chemical properties and outlines potential avenues for future research into its biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Introduction

This compound is a naturally occurring indole alkaloid that has been identified in Rauvolfia verticillata and Hunteria zeylanica, both of the Apocynaceae family.[1] The genus Rauvolfia is a rich source of bioactive alkaloids, many of which exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and antihypertensive effects. While extensive research exists for prominent alkaloids from this genus, this compound remains a lesser-studied compound, presenting a frontier for novel drug discovery. This guide consolidates the available data on its properties and proposes methodologies for its further characterization and biological evaluation.

Physicochemical Properties

The currently available data on the physical and chemical properties of this compound is limited. The following tables summarize the known information. Further experimental determination of these properties is crucial for its development as a therapeutic agent.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Appearance Yellow, amorphous powder[1]
Purity >95%
Optical Rotation [α]D -122° (c, 0.46 in CHCl3)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
pKa (Predicted) 9.72 ± 0.40

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 340.421 g/mol [1]
IUPAC Name 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one
Canonical SMILES CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C
InChIKey MOAWWDRCFPJTIT-UHFFFAOYSA-N
UV Absorption (λmax) 212, 228 (sh), 277 (sh), 328 nm (in MeOH)[1]
¹H NMR Data Data not available
¹³C NMR Data Data not available
Mass Spectrometry Data Data not available
Infrared Spectroscopy Data Data not available

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not currently published. However, based on general procedures for the extraction of alkaloids from Rauvolfia species, a potential workflow can be proposed.

Proposed Isolation and Purification Protocol

The isolation of this compound can be achieved through a multi-step process involving extraction and chromatography.

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots and rhizomes of Rauvolfia verticillata) is subjected to extraction with an organic solvent such as methanol (B129727) or chloroform.

    • The resulting crude extract is then concentrated under reduced pressure.

    • The concentrated extract is partitioned between an acidic aqueous solution and an organic solvent to separate alkaloids from non-alkaloidal components.

    • The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography using silica (B1680970) gel as the stationary phase.

    • A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is employed to separate the different alkaloid fractions.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

    • Further purification can be achieved using Sephadex LH-20 and/or reversed-phase (ODS) column chromatography.

G cluster_extraction Extraction cluster_purification Purification plant Powdered Plant Material (Rauvolfia verticillata) extraction Solvent Extraction (Methanol/Chloroform) plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloid Crude Alkaloid Extract partition->crude_alkaloid silica Silica Gel Chromatography crude_alkaloid->silica sephadex Sephadex LH-20 Chromatography silica->sephadex ods Reversed-Phase (ODS) Chromatography sephadex->ods pure_compound Pure this compound ods->pure_compound

Figure 1: Proposed workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

To date, there are no published studies specifically investigating the biological activity or the mechanism of action of this compound. However, the well-documented pharmacological activities of other alkaloids from Rauvolfia verticillata suggest that this compound may possess therapeutic potential. Future research should focus on screening this compound for various biological activities.

Proposed Biological Screening Workflow

A systematic approach to evaluating the biological potential of this compound is recommended.

G cluster_screening Initial Biological Screening cluster_advanced Advanced Characterization start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) start->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway If active in_vivo In Vivo Efficacy Studies (Animal Models) antimicrobial->in_vivo If active anti_inflammatory->pathway If active pathway->in_vivo

Figure 2: Proposed workflow for the biological evaluation of this compound.

No signaling pathways involving this compound have been described in the literature. Should initial screenings reveal significant biological activity, further studies to elucidate the underlying molecular mechanisms will be warranted.

Conclusion and Future Directions

This compound is an understudied indole alkaloid with potential for further scientific investigation. The current body of knowledge is limited, and significant research is required to fully characterize its physicochemical properties and elucidate its pharmacological potential. Future research efforts should prioritize:

  • Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and comprehensive spectral analysis (¹H NMR, ¹³C NMR, MS, IR).

  • Biological Activity Screening: A broad-based screening approach to identify potential cytotoxic, antimicrobial, anti-inflammatory, and other relevant biological activities.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in any observed biological activities.

  • Synthesis and Analogue Development: Development of a synthetic route to enable the production of larger quantities for extensive testing and the generation of novel analogues with improved therapeutic properties.

The exploration of novel natural products like this compound is essential for the discovery of new therapeutic leads. This document serves as a call to the scientific community to further investigate this promising compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structures and Key Relatives

The fundamental architecture of akuammiline (B1256633) alkaloids is derived from the biosynthetic precursors tryptamine (B22526) and secologanin. A key intermediate, geissoschizine, undergoes a crucial intramolecular cyclization to form the characteristic pentacyclic core. Variations in oxidation, reduction, and substitution patterns on this scaffold give rise to the diverse family of known akuammiline alkaloids.

Structurally, these compounds are characterized by a rigid, cage-like structure that presents a unique three-dimensional arrangement of functional groups. This structural complexity is a key determinant of their biological activity. Notable related alkaloids include:

  • Akuammine: A major alkaloid from Picralima nitida seeds, it serves as a foundational structure for this class.

  • Pseudoakuammigine: Known for its anti-inflammatory and analgesic properties.

  • Echitamine: An alkaloid from Alstonia scholaris with reported cytotoxic activities.

  • Strictamine: Another prominent member isolated from various Alstonia species.

  • Akuammicine: Demonstrates significant affinity for kappa-opioid receptors.

  • Picrinine and Scholarisine A: Highly complex, cage-like molecules isolated from Alstonia scholaris.

Biological Activities and Quantitative Data

The intricate structures of akuammiline alkaloids enable them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Of particular interest to the drug development community are their interactions with opioid receptors and their potential as cytotoxic agents.

Opioid Receptor Binding Affinity

Several akuammiline alkaloids have been identified as ligands for opioid receptors, displaying a range of agonist and antagonist activities. This has spurred interest in their potential as novel analgesics with potentially different side-effect profiles compared to traditional opioids.

AlkaloidReceptor SubtypeBinding Affinity (Ki, µM)Activity ProfileSource Organism
Akuammidine µ-opioid0.6AgonistPicralima nitida
δ-opioid2.4-Picralima nitida
κ-opioid8.6-Picralima nitida
Akuammine µ-opioid0.5AntagonistPicralima nitida
Akuammicine κ-opioid0.2AgonistPicralima nitida

Table 1: Opioid receptor binding affinities of selected akuammiline alkaloids from Picralima nitida.[1]

Cytotoxic Activity

Certain members of the akuammiline family, particularly bisindole alkaloids which are dimers of simpler indole (B1671886) units, have demonstrated significant in vitro cytotoxicity against various cancer cell lines. This suggests their potential as scaffolds for the development of new anticancer agents.

AlkaloidCell LineIC50 (µM)Source Organism
Macroline-akuammiline bisindole alkaloid 7 KB (nasopharyngeal)0.3 - 8.3Alstonia penangiana
Vincristine-resistant KB0.3 - 8.3Alstonia penangiana
PC-3 (prostate)0.3 - 8.3Alstonia penangiana
LNCaP (prostate)0.3 - 8.3Alstonia penangiana
MCF7 (breast)0.3 - 8.3Alstonia penangiana
MDA-MB-231 (breast)0.3 - 8.3Alstonia penangiana
HT-29 (colon)0.3 - 8.3Alstonia penangiana
HCT 116 (colon)0.3 - 8.3Alstonia penangiana
A549 (lung)0.3 - 8.3Alstonia penangiana
Macroline-akuammiline bisindole alkaloid 8 KB (nasopharyngeal)0.3 - 8.3Alstonia penangiana
Vincristine-resistant KB0.3 - 8.3Alstonia penangiana
PC-3 (prostate)0.3 - 8.3Alstonia penangiana
LNCaP (prostate)0.3 - 8.3Alstonia penangiana
MCF7 (breast)0.3 - 8.3Alstonia penangiana
MDA-MB-231 (breast)0.3 - 8.3Alstonia penangiana
HT-29 (colon)0.3 - 8.3Alstonia penangiana
HCT 116 (colon)0.3 - 8.3Alstonia penangiana
A549 (lung)0.3 - 8.3Alstonia penangiana

Table 2: In vitro cytotoxic activity of macroline-akuammiline bisindole alkaloids from Alstonia penangiana.[2]

Experimental Protocols

The isolation and characterization of akuammiline alkaloids require a systematic approach involving extraction, fractionation, and purification, followed by rigorous spectroscopic analysis for structure elucidation.

General Protocol for Isolation of Indole Alkaloids

This protocol provides a general framework for the isolation of indole alkaloids from plant material, which can be adapted for specific akuammiline-containing species.

1. Plant Material Collection and Preparation:

  • Collect the desired plant part (e.g., leaves, bark, seeds).

  • Thoroughly wash the plant material to remove any contaminants.

  • Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

  • Wash the acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds.

  • Basify the aqueous layer with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution with a polar organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.

4. Chromatographic Purification:

  • Subject the total alkaloid fraction to column chromatography over silica (B1680970) gel or alumina.

  • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18 or silica) to isolate individual alkaloids.

5. Structure Elucidation:

  • Determine the structure of the isolated pure compounds using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system.

    • X-ray Crystallography: To unambiguously determine the three-dimensional structure if suitable crystals can be obtained.

Visualizations

Biosynthetic Pathway of Akuammiline Alkaloids

The following diagram illustrates the key steps in the biosynthesis of the akuammiline alkaloid core skeleton from primary metabolites.

Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine + Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Deglycosylation & Rearrangement Akuammiline_Core Akuammiline Core (Pentacyclic Scaffold) Geissoschizine->Akuammiline_Core Intramolecular Cyclization Related_Alkaloids Structurally Related Akuammiline Alkaloids Akuammiline_Core->Related_Alkaloids Further Modifications

Biosynthetic origin of the akuammiline alkaloid scaffold.
General Experimental Workflow for Alkaloid Isolation

This diagram outlines the typical workflow for the isolation and characterization of akuammiline alkaloids from a plant source.

Workflow Plant_Material Plant Material (e.g., Alstonia scholaris) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chromo Column Chromatography (Silica Gel) Total_Alkaloids->Column_Chromo Fractions Fractions Column_Chromo->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC Fractions->HPLC TLC->Fractions Pure_Alkaloid Pure Alkaloid (e.g., Akuammine) HPLC->Pure_Alkaloid Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Alkaloid->Structure_Elucidation

A representative workflow for the isolation of akuammiline alkaloids.

Conclusion

The akuammiline alkaloids represent a rich and structurally diverse family of natural products with significant therapeutic potential. While specific data on 10-Hydroxy-16-epiaffinine remains elusive, the study of its close relatives provides a robust framework for understanding its likely chemical and biological properties. The information presented in this guide on the core structures, quantitative biological activities, and detailed experimental protocols for related akuammiline alkaloids serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. Further investigation into this fascinating class of compounds is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 10-Hydroxy-16-epiaffinine from Rauvolfia verticillata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvolfia verticillata, a member of the Apocynaceae family, is a rich source of biologically active indole (B1671886) alkaloids.[4] These compounds have garnered significant interest in the pharmaceutical industry for their diverse therapeutic properties, including antihypertensive and sedative effects.[2] 10-Hydroxy-16-epiaffinine is one of the numerous alkaloids present in this plant, and its isolation is crucial for further pharmacological investigation and drug development.

This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the radix (root) of Rauvolfia verticillata. The methodology is based on established principles of natural product chemistry, particularly acid-base extraction and multi-step chromatography.

Experimental Workflow

Isolation_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Acid-Base Fractionation cluster_2 Phase 3: Chromatographic Purification A Plant Material (Dried, powdered roots of R. verticillata) B Maceration with 90% Ethanol (B145695) A->B C Filtration and Concentration (Rotary Evaporation) B->C D Crude Ethanolic Extract C->D E Dissolve in Water and Acidify (pH 2.5 with HCl) D->E F Extraction with Petroleum Ether (Removes non-alkaloidal compounds) E->F G Aqueous Acidic Solution (Contains protonated alkaloids) F->G H Basify with NH4OH (pH 9.5) G->H I Extraction with Chloroform (B151607) H->I J Crude Alkaloid Fraction I->J K Column Chromatography (Silica Gel) J->K L Gradient Elution (e.g., Chloroform-Methanol) K->L M Fraction Collection and TLC Analysis L->M N Preparative HPLC (C18 Reversed-Phase) M->N O Purified this compound N->O

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material Preparation
  • Collect fresh roots of Rauvolfia verticillata.

  • Wash the roots thoroughly with tap water to remove soil and other debris.

  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried roots into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Macerate 1.0 kg of the powdered root material with 90% ethanol at a ratio of 1:5 (w/v) for 2 hours with constant stirring.[4][5]

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Acid-Base Fractionation
  • Dissolve the crude ethanolic extract in 1 L of distilled water.

  • Acidify the aqueous solution to pH 2.5 with 2-3 M hydrochloric acid (HCl).[4][5]

  • Extract the acidified solution with petroleum ether (3 x 500 mL) in a separatory funnel to remove non-alkaloidal, lipophilic compounds.

  • Discard the organic (petroleum ether) layers.

  • Basify the remaining aqueous layer to pH 9.5 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).[4][5]

  • Extract the basic aqueous solution with chloroform (CHCl₃) (3 x 500 mL). The alkaloids will partition into the organic phase.

  • Combine the chloroform extracts and concentrate to dryness under reduced pressure to yield the crude alkaloid fraction.[4][5]

Chromatographic Purification

3.4.1. Column Chromatography

  • Prepare a silica (B1680970) gel (100-200 mesh) column using a suitable solvent system, such as chloroform.

  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (B129727) (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 7:2:1 v/v/v) and visualize under UV light (254 nm and 366 nm) and/or with Dragendorff's reagent.[6]

  • Combine fractions with similar TLC profiles that indicate the presence of the target compound.

3.4.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the combined fractions containing this compound using preparative HPLC.

  • A reversed-phase C18 column is typically suitable for alkaloid separation.[7]

  • The mobile phase will likely consist of a gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid (0.05%) to improve peak shape.[7]

  • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm).[1]

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC.

  • Characterize the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4][5]

Quantitative Data

The following table presents illustrative quantitative data for the isolation of major alkaloids from Rauvolfia species, which can serve as a benchmark for the expected yields and purity in the isolation of this compound.

ParameterReserpineYohimbineReference
Starting Material 3 g crude extract3 g crude extract[4]
Yield (mg) 11221[4]
Purity (%) >91.0>91.0[4]
Chromatography Method PZRCCCPZRCCC[4]

PZRCCC: pH-zone-refining counter-current chromatography

Signaling Pathways and Logical Relationships

The isolation of a specific natural product like this compound does not involve signaling pathways in the traditional biological sense. Instead, the logical relationship is a sequential purification process. The workflow diagram in Section 2 illustrates this logical relationship. The process follows a logical progression from a complex mixture to a pure compound, with each step increasing the purity of the target molecule.

Logical_Relationship A Crude Plant Extract (Complex Mixture) B Crude Alkaloid Fraction (Enriched in Alkaloids) A->B Acid-Base Extraction C Semi-purified Fractions (Separated by Polarity) B->C Column Chromatography D Pure this compound (Isolated Compound) C->D Preparative HPLC

Caption: Logical progression of purification for this compound.

References

Application Notes and Protocols: Proposed Synthesis of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed experimental procedure for the total synthesis of 10-Hydroxy-16-epiaffinine, a member of the complex akuammiline (B1256633) family of indole (B1671886) alkaloids. Due to the absence of a published total synthesis for this specific molecule, this protocol is a rationally designed synthetic strategy based on established methodologies for the synthesis of structurally related akuammiline alkaloids. The proposed route features a convergent strategy, culminating in the late-stage introduction of the C10 hydroxyl group. This document provides a detailed, step-by-step protocol, a summary of expected quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

Introduction

The akuammiline alkaloids are a diverse group of natural products characterized by a rigid pentacyclic core structure. Their intricate architecture and significant biological activities have made them compelling targets for synthetic chemists. This compound is a functionalized member of this family, and its synthesis would provide valuable material for further biological evaluation and structure-activity relationship (SAR) studies. This proposed synthesis aims to provide a viable pathway for its preparation in a laboratory setting.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis commences by disconnecting the C10 hydroxyl group, suggesting a late-stage oxidation of an advanced intermediate. The core akuammiline skeleton can be traced back to a key intramolecular cyclization to form the characteristic bridged ring system. This intermediate, in turn, could be assembled from a functionalized tryptamine (B22526) derivative and a suitable cyclic precursor.

Retrosynthesis This compound This compound Akuammiline Core Akuammiline Core This compound->Akuammiline Core Late-stage Hydroxylation Functionalized Tryptamine Functionalized Tryptamine Akuammiline Core->Functionalized Tryptamine Intramolecular Cyclization Cyclic Precursor Cyclic Precursor Akuammiline Core->Cyclic Precursor Coupling Synthetic Workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_final_step Final Modification Tryptamine Tryptamine Functionalized_Tryptamine Functionalized Tryptamine Derivative Tryptamine->Functionalized_Tryptamine Functionalization Cyclic_Precursor_SM Cyclic Precursor Coupled_Intermediate Coupled Intermediate Cyclic_Precursor_SM->Coupled_Intermediate Functionalized_Tryptamine->Coupled_Intermediate Coupling Akuammiline_Core Akuammiline Core (16-epiaffinine) Coupled_Intermediate->Akuammiline_Core Intramolecular Cyclization Target_Molecule This compound Akuammiline_Core->Target_Molecule Late-stage Hydroxylation

Animal Models for Studying the Effects of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and development of novel therapeutic agents for pain and opioid addiction are of paramount importance. A critical step in this process is the preclinical evaluation of drug candidates in relevant animal models.[1][2] These models are essential for understanding the compound's mechanism of action, efficacy, and potential side effects before advancing to human clinical trials. This document outlines detailed protocols for utilizing various animal models to study the effects of new compounds, with a focus on analgesic and opioid withdrawal-modulating properties.

I. Animal Models for Analgesia

A diverse array of animal models exists to study different types of pain, including acute, inflammatory, and neuropathic pain.[3][4][5][6] The choice of model depends on the specific therapeutic target and the clinical condition being mimicked.

Models of Acute Pain

These models are used to evaluate the effects of potential analgesics on the sensation of pain in an otherwise healthy animal.[4] They are useful for initial screening and determining the basic analgesic properties of a compound.

  • Hot Plate Test: This test assesses the response to a thermal stimulus. The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw, jumping) is measured.

  • Tail Flick Test: A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away from the heat source is recorded.

Models of Inflammatory Pain

These models are used to study pain resulting from tissue injury and inflammation.[6]

  • Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw induces a localized inflammatory response, causing edema and hyperalgesia (increased sensitivity to pain).[6]

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: CFA injection produces a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.[1]

Models of Neuropathic Pain

Neuropathic pain arises from damage to the nervous system.[4]

  • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of allodynia (pain from a normally non-painful stimulus) and hyperalgesia.

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of a spinal nerve, resulting in robust and long-lasting neuropathic pain behaviors.

II. Animal Models for Opioid Withdrawal

Animal models of opioid withdrawal are crucial for studying the mechanisms of opioid dependence and for screening compounds that may alleviate withdrawal symptoms.[7][8][9]

Spontaneous Withdrawal

In this model, animals are made dependent on an opioid (e.g., morphine) through repeated administration, and then the drug is abruptly discontinued.[9]

Precipitated Withdrawal

This model involves administering an opioid antagonist (e.g., naloxone) to opioid-dependent animals, which rapidly induces a withdrawal syndrome.[7][8]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in the Hot Plate Test
  • Animals: Male or female mice (e.g., C57BL/6) weighing 20-25g.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Determine the baseline latency to a nociceptive response (paw licking or jumping) by placing each mouse on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

    • Administer the test compound (e.g., 10-Hydroxy-16-epiaffinine) or vehicle via the desired route (e.g., intraperitoneal, oral).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes) after drug administration, place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: Assessment of Anti-inflammatory Analgesic Effects in the Carrageenan Model
  • Animals: Male or female rats (e.g., Sprague-Dawley) weighing 150-200g.

  • Procedure:

    • Measure the baseline paw volume of each rat using a plethysmometer.

    • Administer the test compound or vehicle.

    • After a specified pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection.

    • Assess mechanical allodynia at the same time points using von Frey filaments.

  • Data Analysis: The anti-inflammatory effect is determined by the reduction in paw edema. The anti-allodynic effect is measured by the increase in the paw withdrawal threshold.

Protocol 3: Evaluation of Effects on Opioid Withdrawal
  • Animals: Male or female mice made dependent on morphine by subcutaneous implantation of a morphine pellet (75mg) or repeated injections.

  • Procedure for Precipitated Withdrawal:

    • 72 hours after pellet implantation, administer the test compound or vehicle.

    • 30 minutes later, administer naloxone (B1662785) (1 mg/kg, subcutaneous) to precipitate withdrawal.

    • Immediately after naloxone injection, place the mouse in an observation chamber and record withdrawal signs for 30 minutes. Key signs include jumping, wet-dog shakes, paw tremors, and diarrhea.[10]

  • Data Analysis: A global withdrawal score is calculated by summing the scores for each observed sign. The effect of the test compound is determined by its ability to reduce the global withdrawal score compared to the vehicle-treated group.

Data Presentation

Quantitative data from these experiments should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Analgesic Effect of Compound X in the Hot Plate Test

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-treatment Latency (s) at 60 min%MPE
Vehicle-108.2 ± 0.58.5 ± 0.63.4
Compound X1108.1 ± 0.412.3 ± 0.947.7
Compound X3108.3 ± 0.518.7 ± 1.2118.6
Morphine10108.0 ± 0.625.4 ± 1.5*197.7

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Table 2: Effect of Compound Y on Morphine Withdrawal Signs

Treatment GroupDose (mg/kg)NNumber of JumpsWet-Dog ShakesGlobal Withdrawal Score
Vehicle-825.4 ± 3.115.2 ± 2.540.6 ± 5.3
Compound Y5812.1 ± 2.07.8 ± 1.819.9 ± 3.5
Compound Y1085.6 ± 1.53.1 ± 1.18.7 ± 2.4
Clonidine0.188.2 ± 1.94.5 ± 1.312.7 ± 3.1*

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Visualizations

experimental_workflow cluster_screening In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_addiction Addiction Potential receptor_binding Receptor Binding Assays (e.g., µ-opioid receptor) functional_assays Functional Assays (e.g., cAMP measurement) receptor_binding->functional_assays Characterize Mechanism acute_pain Acute Pain Models (Hot Plate, Tail Flick) functional_assays->acute_pain Initial Efficacy Screening inflammatory_pain Inflammatory Pain Models (Carrageenan, CFA) acute_pain->inflammatory_pain Broader Analgesic Profile withdrawal Opioid Withdrawal Models (Spontaneous, Precipitated) acute_pain->withdrawal Assess Anti-addictive Properties neuropathic_pain Neuropathic Pain Models (CCI, SNL) inflammatory_pain->neuropathic_pain Chronic Pain Indication cpp Conditioned Place Preference withdrawal->cpp Evaluate Reward/ Aversion

Caption: General workflow for preclinical evaluation of a novel analgesic compound.

signaling_pathway compound This compound (Hypothetical Agonist) receptor µ-Opioid Receptor (GPCR) compound->receptor Binds and activates gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi->ion_channel Modulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates analgesia Analgesia pka->analgesia Contributes to (long-term changes) ion_channel->analgesia Leads to

Caption: Hypothetical signaling pathway for a µ-opioid receptor agonist.

model_selection start Define Therapeutic Goal pain Analgesia start->pain addiction Anti-Addiction start->addiction pain_type Type of Pain? pain->pain_type addiction_aspect Aspect of Addiction? addiction->addiction_aspect acute_model Acute Pain Models (Hot Plate, Tail Flick) pain_type->acute_model Acute inflammatory_model Inflammatory Pain Models (Carrageenan, CFA) pain_type->inflammatory_model Inflammatory neuropathic_model Neuropathic Pain Models (CCI, SNL) pain_type->neuropathic_model Neuropathic withdrawal_model Opioid Withdrawal Models addiction_aspect->withdrawal_model Withdrawal reward_model Reward/Reinforcement Models (Conditioned Place Preference) addiction_aspect->reward_model Reward

Caption: Decision tree for selecting an appropriate animal model.

References

Application Notes and Protocols for High-Throughput Screening with 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a natural product belonging to the akuammiline (B1256633) class of indole (B1671886) alkaloids, isolated from plant sources such as Rauvolfia verticillata[]. The akuammiline alkaloid family is known for a diverse range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties[2]. Notably, synthetic analogs of akuammiline alkaloids have demonstrated potent inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), suggesting a therapeutic potential in inflammatory diseases like rheumatoid arthritis[3][4].

These application notes provide a framework for conducting high-throughput screening (HTS) campaigns to identify and characterize the bioactivity of this compound and related compounds. The protocols are designed for scalability and adaptation to standard HTS automation platforms.

Potential Therapeutic Applications

Based on the known activities of the akuammiline alkaloid class, HTS campaigns for this compound can be strategically focused on several key therapeutic areas:

  • Anti-inflammatory Activity: Targeting key inflammatory pathways, such as the NF-κB signaling cascade, which is crucial in chronic inflammatory diseases.

  • Anti-proliferative and Cytotoxic Activity: Screening against various cancer cell lines to identify potential anti-cancer properties.

  • Modulation of Fibroblast-like Synoviocytes: Specific assays to measure the inhibition of RA-FLS proliferation and inflammatory responses.

Data Presentation

The following tables represent hypothetical data from primary HTS and subsequent dose-response assays for this compound.

Table 1: Primary High-Throughput Screening Results

Assay TypeTarget Cell Line/PathwayCompound Concentration% Inhibition (vs. Positive Control)Z'-factorHit Criteria
NF-κB Reporter AssayHEK293-NF-κB-luc10 µM65.8%0.78> 50% Inhibition
Cell Viability AssayHeLa (Cervical Cancer)10 µM72.3%0.85> 50% Inhibition
Cell Viability AssayMCF-7 (Breast Cancer)10 µM45.1%0.81> 50% Inhibition
RA-FLS ProliferationPrimary Human RA-FLS10 µM85.2%0.72> 60% Inhibition

Table 2: Dose-Response and IC50 Determination for Hit Assays

Assay TypeTarget Cell LineIC50 (µM)Hill Slope
NF-κB Reporter AssayHEK293-NF-κB-luc7.5 ± 0.91.20.98
Cell Viability AssayHeLa5.2 ± 0.61.50.99
RA-FLS ProliferationPrimary Human RA-FLS3.1 ± 0.41.80.97

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This cell-based assay is designed to identify compounds that inhibit the NF-κB signaling pathway, a central mediator of inflammation.

Materials:

  • HEK293 cell line stably expressing an NF-κB response element-driven luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (10 mM in DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α) solution.

  • Luciferase assay reagent.

  • White, opaque 384-well microplates.

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-luc cells into 384-well plates at a density of 10,000 cells/well in 40 µL of media and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in assay medium. Add 5 µL of the diluted compound to the respective wells. For control wells, add 5 µL of medium with DMSO (vehicle control) or a known NF-κB inhibitor (positive control).

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add 5 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except the negative control wells.

  • Incubation: Incubate for an additional 6 hours at 37°C.

  • Lysis and Luminescence Reading: Add 25 µL of luciferase assay reagent to each well. Measure luminescence using a plate reader.

Protocol 2: Cell Viability Assay for Anti-proliferative Activity

This assay measures the ability of a compound to reduce cell viability, indicating potential cytotoxic or anti-proliferative effects.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7) and/or Primary Human RA-FLS.

  • Appropriate cell culture medium for each cell line.

  • This compound stock solution (10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.

  • White, opaque 384-well microplates.

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells/well (optimized for each cell line) in 40 µL of media and incubate for 24 hours.

  • Compound Addition: Add 10 µL of serially diluted this compound to the wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Assay Reagent Addition: Equilibrate the plate and assay reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (α, β, γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) IkB_NFkB:e->IKK_complex:s Inhibits NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation releases NF-κB Alkaloid This compound Alkaloid->IKK_complex Potential Inhibition Alkaloid->NFkB_active Potential Inhibition DNA DNA NFkB_active->DNA Translocates to Nucleus Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription TNF TNF-α TNF->TNFR

Caption: Proposed mechanism of action for this compound in the NF-κB signaling pathway.

G start Start plate_prep Prepare 384-well plates with target cells start->plate_prep compound_prep Prepare compound library (this compound and controls) start->compound_prep dispense Dispense compounds onto cell plates plate_prep->dispense compound_prep->dispense incubate1 Incubate (1-72 hours, assay dependent) dispense->incubate1 reagent_add Add assay reagent (e.g., Luciferase, CellTiter-Glo®) incubate1->reagent_add incubate2 Incubate (10-30 minutes) reagent_add->incubate2 read_plate Read plate (Luminescence/Fluorescence) incubate2->read_plate data_analysis Data Analysis: - Normalize data - Calculate Z'-factor - Identify hits read_plate->data_analysis hit_validation Hit Validation: - Dose-response curves - IC50 determination data_analysis->hit_validation end End hit_validation->end

Caption: General workflow for a high-throughput screening campaign.

References

Application Notes and Protocols for the Development of 10-Hydroxy-16-epiaffinine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel derivatives of 10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid. The protocols outlined below detail methodologies for the synthesis, purification, and biological evaluation of these new chemical entities. The aim is to facilitate the exploration of the therapeutic potential of this scaffold, particularly in the areas of oncology and cardiology.

Introduction to this compound and Rationale for Derivatization

This compound is a naturally occurring sarpagine-type alkaloid isolated from plants of the Rauvolfia genus. Its complex polycyclic structure, featuring an indole nucleus and multiple reactive functional groups, makes it an attractive starting point for medicinal chemistry campaigns. The sarpagine (B1680780) alkaloid family has demonstrated a wide range of biological activities, including antiarrhythmic and anticancer properties.

The derivatization of this compound is a promising strategy to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel therapeutic agents with improved efficacy, selectivity, and safety profiles. Key structural features amenable to modification include the phenolic hydroxyl group, the primary alcohol at C-17, and the indole nitrogen.

Proposed Synthetic Strategies for Derivatization

The chemical structure of this compound offers several handles for synthetic modification. The following protocols describe general procedures for N-alkylation, O-acylation, and O-alkylation.

Protocol for N-Alkylation of the Indole Nitrogen

This protocol describes a general method for the N-alkylation of the indole moiety of this compound using a copper-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (B78521) (KOH)

  • Tri(p-tolyl)phosphine

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), CuI (0.1 equiv), and tri(p-tolyl)phosphine (0.2 equiv).

  • Add anhydrous, degassed solvent to dissolve the solids.

  • Add KOH (2.0 equiv) to the mixture.

  • To this suspension, add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Protocol for O-Acylation of the Hydroxyl Groups

This protocol outlines a standard procedure for the esterification of the phenolic and/or primary hydroxyl groups of this compound. Selective acylation may be achieved by using appropriate protecting group strategies.

Materials:

  • This compound

  • Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (2.5 equiv for diacylation) to the solution.

  • Slowly add the acylating agent (2.2 equiv for diacylation) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the O-acylated derivative.

Biological Evaluation Protocols

The following protocols are designed to assess the potential anticancer and antiarrhythmic activities of the synthesized derivatives.

Anticancer Activity

This assay determines the cytotoxic effects of the derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each derivative.

This protocol assesses the effect of the derivatives on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK1/2.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the derivatives at their IC50 concentrations for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Antiarrhythmic Activity

The evaluation of antiarrhythmic properties can be complex. An initial assessment can be performed using in vitro electrophysiological models, followed by in vivo studies. A common in vivo model involves inducing arrhythmias in animals and assessing the ability of the test compounds to restore normal sinus rhythm. For compounds structurally related to ajmaline (B190527), a well-established clinical protocol for the ajmaline challenge in the diagnosis of Brugada syndrome can be adapted for preclinical studies.

Data Presentation

The following tables present representative quantitative data for analogous sarpagine alkaloids to guide the interpretation of results for novel this compound derivatives.

Table 1: In Vitro Cytotoxicity of Sarpagine-Type Alkaloid Derivatives against Human Cancer Cell Lines.

CompoundDerivative TypeCell LineIC50 (µM)Reference
Hypothetical Derivative 1 N-MethylKB (vincristine-resistant)5.2Analogous to Macroline-Sarpagine Bisindole Alkaloids[1]
Hypothetical Derivative 2 10-O-AcetylPC-3 (prostate)2.8Analogous to Macroline-Sarpagine Bisindole Alkaloids[1]
Hypothetical Derivative 3 17-O-BenzoylMCF7 (breast)7.5Analogous to Macroline-Sarpagine Bisindole Alkaloids[1]
Talpinine Sarpagine/MacrolineKB/VJ30014-22[2]
O-acetyltalpinine Sarpagine/MacrolineKB/VJ30014-22[2]

Table 2: Inhibitory Activity of a Sarpagine-Type Alkaloid on a Key Inflammatory Pathway.

CompoundAssayTargetED50 (µM)Reference
N4-Methyltalpinine NF-κB (p65) InhibitionNF-κB1.2[2]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the development of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioevaluation Biological Evaluation start This compound derivatization Derivatization (N-alkylation, O-acylation, etc.) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity Test Compounds mechanistic Mechanistic Studies (Western Blot, Cell Cycle) cytotoxicity->mechanistic in_vivo In Vivo Efficacy (Xenograft Models) mechanistic->in_vivo

General workflow for the development of this compound derivatives.

mapk_pathway cluster_pathway MAPK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription inhibitor Potential Inhibition by This compound Derivatives erk->inhibitor proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation

The MAPK signaling pathway as a potential target for novel derivatives.

References

Application Note: Quantitative Analysis of 10-Hydroxy-16-epiaffinine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Hydroxy-16-epiaffinine. This indole (B1671886) alkaloid, with a molecular weight of 340.4 g/mol [1], is noted for its solubility in common organic solvents like DMSO, acetone, and ethyl acetate[2]. The described method is suitable for the quantification of this compound in purified samples and can be adapted for analysis in complex matrices such as plant extracts, contingent upon appropriate sample preparation and validation.

Introduction

This compound is an indole alkaloid found in medicinal plants, such as those from the Alstonia genus, which are known for a rich diversity of bioactive alkaloids[3][4]. The therapeutic potential of alkaloids from Alstonia scholaris in treating conditions like non-alcoholic fatty liver disease has been noted[3]. Accurate and precise quantification of individual alkaloids is essential for pharmacological studies, quality control of herbal medicines, and drug development. This document provides a standardized protocol for using this compound as an analytical standard for HPLC-based quantification.

Experimental Protocol

2.1. Materials and Reagents

  • HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven.

  • Analytical Standard: this compound (purity ≥98%)[1].

  • Solvents: HPLC-grade methanol (B129727) and acetonitrile.

  • Water: Deionized or Milli-Q water.

  • Acid (for mobile phase modification): Formic acid or orthophosphoric acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters: 0.22 µm or 0.45 µm pore size.

2.2. Standard Solution Preparation

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve it in 10.0 mL of methanol in a volumetric flask. This solution should be stored at 4°C, protected from light[5].

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). These solutions are used to construct the calibration curve.

2.3. Sample Preparation (General Guideline for Plant Extract)

  • Accurately weigh the dried plant material powder.

  • Perform extraction using a suitable solvent, such as methanol or a chloroform-methanol mixture, potentially employing methods like ultrasonication[6].

  • Filter the resulting extract. The filtrate can then be further purified if necessary, for example, by solid-phase extraction (SPE).

  • Before injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter[7].

2.4. Chromatographic Conditions The following conditions are based on established methods for indole alkaloid separation and can be optimized as needed[4][5][8].

ParameterRecommended Setting
HPLC Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), e.g., 40:60 v/v
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Determined by UV scan (typically 220-280 nm for indole alkaloids)
Run Time 15 minutes (adjust as needed for sample complexity)

Data Presentation and Method Validation

For a robust analytical method, validation is crucial. The following tables present hypothetical yet realistic data for the validation of the this compound HPLC method, in line with ICH guidelines.

Table 1: Linearity and Range A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
0.515,500
1.030,800
5.0152,000
10.0305,000
25.0760,000
50.01,515,000
Regression Equation y = 30250x + 1200
Correlation Coefficient (r²) 0.9995

Table 2: Precision (Repeatability) Precision is assessed by analyzing replicate injections of a single standard concentration.

ParameterResultsAcceptance Criteria
Number of Replicates (n) 6-
Concentration (µg/mL) 10.0-
Mean Peak Area 304,800-
Standard Deviation 4,572-
Relative Standard Deviation (RSD%) 1.5%≤ 2.0%

Table 3: Accuracy (Recovery) Accuracy is determined by spiking a blank matrix with a known amount of the standard and calculating the percent recovery.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.998.0
10.010.1101.0
25.024.698.4
Average Recovery (%) 99.195-105%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve[9][10].

ParameterValue (µg/mL)Method
LOD 0.15S/N ratio ≈ 3:1
LOQ 0.50S/N ratio ≈ 10:1

Visualizations

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (100 µg/mL) B Prepare Working Standards (0.5-50 µg/mL) A->B D HPLC System Setup (Install Column, Equilibrate) B->D C Prepare Sample (e.g., Plant Extract) C->D E Inject Standards & Construct Calibration Curve D->E F Inject Sample(s) E->F G Integrate Peak Areas F->G H Calculate Concentration using Calibration Curve G->H

Caption: Workflow for quantification of this compound using HPLC.

Relationships in HPLC Method Validation

Validation_Relationships cluster_params Core Validation Parameters cluster_support Supporting Parameters center_node Reliable & Validated HPLC Method Linearity Linearity & Range Linearity->center_node Accuracy Accuracy (Recovery) Accuracy->center_node Precision Precision (Repeatability) Precision->center_node Selectivity Selectivity Selectivity->center_node Sensitivity Sensitivity (LOD & LOQ) Sensitivity->center_node Robustness Robustness Robustness->center_node Stability Solution Stability Stability->center_node

Caption: Key parameters for establishing a validated HPLC analytical method.

References

Application Notes: Investigating the Neurological Potential of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is an akuammiline (B1256633) indole (B1671886) alkaloid isolated from Rauvolfia verticillata.[] The akuammiline class of alkaloids is known for a range of pharmacological activities, with some members demonstrating effects on the central nervous system. For instance, pseudoakuammigine shows opioid activity, while corymine (B1239757) acts as a glycine (B1666218) receptor antagonist.[2] Plant-derived alkaloids are a significant focus of research for novel therapeutics for neurodegenerative diseases.[3][4][5][6][7] Given the neuro-active potential within its chemical family, this compound emerges as a compelling candidate for neurological research, particularly in the context of neuroprotection and neuroinflammation.

Note: There is currently a lack of specific published research on the neurological applications of this compound. The following application notes, protocols, and data are presented as a hypothetical framework to guide initial investigations into its potential neuroprotective and anti-inflammatory properties, based on standard methodologies in the field.

Hypothetical Data on Neuroprotective and Anti-inflammatory Effects

The following tables represent the type of quantitative data that would be generated in preliminary studies to assess the efficacy of this compound.

Table 1: In Vitro Neuroprotective Activity Against Oxidative Stress

This table illustrates the potential dose-dependent protective effect of this compound against a neurotoxin-induced cell death in a neuronal cell line.

Cell LineNeurotoxin ChallengeThis compound (µM)Cell Viability (% of control)
SH-SY5YHydrogen Peroxide (100 µM)048.5 ± 5.2
162.3 ± 4.8
1078.9 ± 6.1
5091.2 ± 7.3

Table 2: Inhibition of Pro-inflammatory Mediator Release

This table demonstrates the potential of this compound to suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated microglial cells.

Cell LineInflammatory StimulusThis compound (µM)Nitric Oxide Production (% of stimulated control)
BV-2Lipopolysaccharide (LPS, 100 ng/mL)0100 ± 9.5
185.4 ± 7.8
1055.1 ± 6.2
5028.7 ± 4.1

Experimental Protocols

The following are detailed methodologies for key experiments to screen for neuroprotective and anti-inflammatory effects of a novel compound like this compound.

Protocol 1: Assessment of Neuroprotection in a Neuronal Cell Line

This protocol outlines an in vitro assay to determine if this compound can protect neuronal cells from oxidative stress-induced death.

  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate the cells in a 96-well microplate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (final concentration 100 µM), to the wells (excluding the untreated control wells) and incubate for 24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Evaluation of Anti-inflammatory Activity in Microglia

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in activated microglia.

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with desired concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Visualized Experimental Workflow and Hypothetical Signaling Pathways

The following diagrams provide a visual representation of the experimental logic and potential molecular mechanisms that could be investigated for this compound.

G cluster_workflow Experimental Workflow for Neuroprotection Screening A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with This compound A->B C Induce Cellular Stress (e.g., Oxidative Stress) B->C D Incubation Period C->D E Assess Cell Viability (e.g., MTT Assay) D->E

Caption: A streamlined workflow for in vitro screening of neuroprotective compounds.

G cluster_pathway Hypothetical Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO Compound 10-Hydroxy- 16-epiaffinine Compound->NFkB

Caption: A potential mechanism where this compound inhibits NF-κB signaling.

References

Application Notes and Protocols: Formulation of 10-Hydroxy-16-epiaffinine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a thorough review of scientific literature reveals no specific published studies detailing the formulation of 10-Hydroxy-16-epiaffinine for in vivo administration. The following application notes and protocols are therefore proposed as a starting point, based on the compound's known physicochemical properties and common formulation strategies for poorly water-soluble compounds in preclinical research. Extensive preliminary testing, including solubility, stability, and vehicle tolerability studies, is imperative before commencing any in vivo experiments.

Physicochemical Properties of this compound

A summary of the known properties of this compound is crucial for formulation development. The data presented below has been compiled from chemical supplier datasheets.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₃[1][2]
Molecular Weight 340.4 g/mol [1][2]
Appearance Yellow Powder[2]
Purity ≥95-98%[1][2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Storage Store at -20°C under an inert atmosphere[1]

Proposed Formulation Strategy for In Vivo Studies

Given that this compound is a powder soluble in Dimethyl Sulfoxide (DMSO) but likely poorly soluble in aqueous solutions, a co-solvent formulation strategy is recommended for initial in vivo studies.[4][5] This approach involves dissolving the compound in a small amount of a non-aqueous solvent, such as DMSO, and then diluting this stock solution with a physiologically compatible vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the final desired concentration for injection.

The final concentration of the co-solvent (DMSO) in the injectable formulation should be kept to a minimum, ideally below 10% and as low as possible, to avoid vehicle-induced toxicity or pharmacological effects.[6] For many animal models, a final DMSO concentration of <1-5% is often targeted.[3][7] It is critical to run a parallel vehicle control group (animals receiving the same formulation without the active compound) in all experiments to differentiate the effects of the compound from those of the vehicle.[6][7]

Detailed Experimental Protocol: Preparation of a DMSO/Saline Formulation

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% sterile saline. Adjustments to the final concentration and vehicle composition should be made based on the required dose, administration route, and preliminary solubility/tolerability studies.

3.1. Materials and Equipment

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Sodium Chloride solution (Saline)

  • Sterile, pyrogen-free microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm, compatible with DMSO)

  • Sterile injection syringes and needles

3.2. Step-by-Step Formulation Procedure

Step 1: Prepare Stock Solution (e.g., 10 mg/mL in 100% DMSO)

  • Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Place the weighed powder into a sterile vial.

  • Add the calculated volume of sterile DMSO to the vial. In this example, add 1 mL of DMSO.

  • Cap the vial securely and vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. This is your concentrated stock solution.

Step 2: Prepare Final Injectable Formulation (e.g., 1 mg/mL in 10% DMSO/90% Saline)

  • This step involves a 1:10 dilution of the stock solution with sterile saline.

  • In a sterile tube or vial, pipette the required volume of the diluent, sterile saline. For example, to make 1 mL of the final formulation, add 900 µL of sterile saline.

  • Add the corresponding volume of the 10 mg/mL stock solution. In this example, add 100 µL of the stock solution to the saline. Important: Add the DMSO stock solution to the saline slowly while vortexing to prevent precipitation of the compound.

  • Vortex the final solution immediately and thoroughly for at least 30 seconds.

  • Visually inspect the final formulation. It should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation is not suitable for injection, and further optimization (e.g., using different co-solvents or surfactants like PEG-400 or Tween 80) is required.[6]

  • If intended for intravenous administration, the final solution should be sterile-filtered through a 0.22 µm syringe filter.

3.3. Dosing Calculations

  • Dose: 5 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Injection Volume: 10 mL/kg (a common maximum for intraperitoneal injection in mice)

  • Total Dose per Animal: 5 mg/kg * 0.025 kg = 0.125 mg

  • Required Injection Volume: 10 mL/kg * 0.025 kg = 0.25 mL

  • Required Final Concentration: 0.125 mg / 0.25 mL = 0.5 mg/mL

The formulation protocol would need to be adjusted to achieve this 0.5 mg/mL final concentration.

Visualizations

The following diagrams illustrate the proposed formulation workflow and the context of formulation development within preclinical research.

G cluster_prep Stock Solution Preparation (100% DMSO) cluster_final Final Formulation (10% DMSO / 90% Saline) weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex_stock 3. Vortex until clear dissolve->vortex_stock add_stock 5. Add Stock to Saline vortex_stock->add_stock 1 part add_saline 4. Add Saline to new vial add_saline->add_stock 9 parts vortex_final 6. Vortex immediately add_stock->vortex_final inspect 7. Inspect for clarity vortex_final->inspect end Injectable Solution inspect->end Ready for use G cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development synthesis Compound Synthesis in_vitro In Vitro Screening (Target Activity) synthesis->in_vitro formulation Formulation Development in_vitro->formulation pk_studies Pharmacokinetics (PK) (ADME) formulation->pk_studies efficacy In Vivo Efficacy (Animal Models) pk_studies->efficacy toxicology Toxicology Studies efficacy->toxicology

References

Application Notes and Protocols for 10-Hydroxy-16-epiaffinine Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a member of the akuammicine (B1666747) class of indole (B1671886) alkaloids, which are of significant interest for their diverse pharmacological activities. While specific studies on this compound are limited in publicly available literature, the mechanism of action for the parent compound, akuammicine, and its derivatives has been identified. Research indicates that akuammicine alkaloids primarily act as agonists at the kappa opioid receptor (KOR).[1][2] KOR agonists are under investigation for their potential as analgesics with a lower risk of addiction and respiratory depression compared to traditional mu opioid receptor (MOR) agonists.[2]

These application notes provide an overview of the likely mechanism of action of this compound based on the activity of related akuammicine alkaloids and detail the experimental protocols to investigate these effects.

Postulated Mechanism of Action: Kappa Opioid Receptor (KOR) Agonism

The primary mechanism of action for akuammicine alkaloids involves binding to and activating the kappa opioid receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade that leads to the observed pharmacological effects, such as analgesia and anti-pruritic activity.[1] The signaling pathway typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. Some derivatives have also been shown to recruit β-Arrestin-2.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for akuammicine and its potent derivatives, providing a reference for the expected activity of related compounds like this compound.

Table 1: Receptor Binding Affinities (Ki) of Akuammicine and its Derivatives

CompoundReceptorKi (nM)Source
AkuammicineKappa Opioid Receptor (KOR)89[2]
10-Iodo-akuammicine (I-AKC)Kappa Opioid Receptor (KOR)2.4[1]
10-Bromo-akuammicine (Br-AKC)Kappa Opioid Receptor (KOR)5.1[1]

Table 2: In Vitro Functional Potency (EC50) of Akuammicine

CompoundAssayEC50 (nM)Source
AkuammicineKOR Activation240[2]

Table 3: In Vivo Pharmacological Activity (ED50) of Akuammicine Derivatives

CompoundAssayED50 (mg/kg, s.c.)Source
10-Iodo-akuammicine (I-AKC)Anti-scratch (mice)1.3[1]
10-Bromo-akuammicine (Br-AKC)Anti-scratch (mice)3.0[1]

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.

Protocol 1: Radioligand Binding Assay for KOR Affinity

Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.

Materials:

  • Cell membranes expressing human KOR

  • [3H]-diprenorphine (radioligand)

  • Naloxone (B1662785) (non-selective opioid antagonist)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, combine the KOR-expressing cell membranes, [3H]-diprenorphine, and either buffer, unlabeled naloxone (for non-specific binding), or the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay for KOR Agonist Activity

Objective: To determine the functional potency (EC50) and efficacy of this compound as a KOR agonist.

Materials:

  • Cell membranes expressing human KOR

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, combine the KOR-expressing cell membranes, GDP, and the test compound.

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Plot the data as a dose-response curve to determine the EC50 and maximal effect (Emax).

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Alkaloid This compound (Akuammicine Alkaloid) Alkaloid->KOR Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Downstream Effects

Caption: Proposed signaling pathway of this compound via KOR agonism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding_Assay Radioligand Binding Assay (Protocol 1) Ki_Value Ki_Value Binding_Assay->Ki_Value Determines Ki (Binding Affinity) Functional_Assay [35S]GTPγS Binding Assay (Protocol 2) EC50_Value EC50_Value Functional_Assay->EC50_Value Determines EC50 (Functional Potency) Animal_Model Animal Model of Pain or Pruritus ED50_Value ED50_Value Animal_Model->ED50_Value Determines ED50 (Pharmacological Effect) Animal_Model_Selection Informs In Vivo Dose Selection Ki_Value->Animal_Model_Selection EC50_Value->Animal_Model_Selection Animal_Model_Selection->Animal_Model

Caption: Experimental workflow for characterizing the mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-Hydroxy-16-epiaffinine synthesis. The guidance provided is based on established principles in the synthesis of related complex indole (B1671886) alkaloids, such as sarpagine (B1680780) and akuammiline (B1256633) alkaloids.

Troubleshooting Guides

Low yields in complex multi-step syntheses can arise from a variety of factors. The following table outlines common issues encountered during the synthesis of structurally related alkaloids and provides potential solutions.

Problem Potential Cause Suggested Troubleshooting Steps
Low overall yield of the polycyclic core Inefficient cyclization reactions to form key rings.- Optimize Reaction Conditions: Vary solvent, temperature, and reaction time. Screen different catalysts or activating agents. - Protecting Group Strategy: Ensure the stability of protecting groups throughout the sequence and their efficient removal without side reactions. - Precursor Purity: Verify the purity of starting materials and intermediates, as impurities can inhibit catalytic cycles or lead to side products.
Poor stereoselectivity at C16 Ineffective chiral induction or epimerization under reaction conditions.- Chiral Reagents/Catalysts: Employ stereoselective reagents or catalysts. The use of an oxy-anion Cope rearrangement has proven effective for establishing stereocenters in related systems.[1] - Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity. - Solvent Effects: The polarity of the solvent can influence the transition state geometry; screen a range of solvents.
Formation of significant side products during oxidation Over-oxidation or reaction at unintended sites.- Choice of Oxidant: Select a milder and more selective oxidizing agent. For hydroxylation at an unactivated carbon, enzymatic or chemoenzymatic approaches could be considered. - Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent to minimize over-oxidation. - Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction upon consumption of the starting material.
Difficulty in purification of intermediates or final product Similar polarity of the desired product and impurities.- Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica (B1680970) gel, alumina, reverse-phase). - Recrystallization: If the product is a solid, explore different solvent systems for recrystallization. - Derivatization: Temporarily converting the product to a less polar derivative can sometimes facilitate purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the overall yield in the synthesis of this compound?

A1: Based on the synthesis of related alkaloids, the critical steps are typically the construction of the complex polycyclic core and the stereoselective introduction of functional groups. Specifically, the reactions that form quaternary carbon centers and the seven-membered ring common in akuammiline alkaloids are often challenging.[2][3] Focusing on optimizing these key transformations will likely have the most significant impact on the overall yield.

Q2: I am observing a low yield in the hydroxylation step to introduce the C10-hydroxyl group. What can I do?

A2: Late-stage C-H oxidation on complex molecules is notoriously difficult. Consider the following:

  • Directed Oxidation: If a nearby functional group is present, it may be used to direct a metal-catalyzed oxidation to the C10 position.

  • Protecting Groups: Ensure that other sensitive functionalities in the molecule are adequately protected to prevent competitive oxidation.

  • Alternative Reagents: Explore a range of modern C-H oxidation reagents. If direct oxidation is problematic, consider a multi-step sequence involving, for example, bromination followed by nucleophilic substitution.

Q3: How can I control the stereochemistry at the C16 position?

A3: Achieving the desired epi configuration at C16 is a known challenge in sarpagine-type alkaloid synthesis. An effective strategy reported for a similar system involves a chemospecific and regiospecific hydroboration/oxidation of a C16-C17 double bond.[1][4] The choice of borane (B79455) reagent and reaction conditions is crucial for achieving high diastereoselectivity.

Q4: Are there any general strategies to improve the efficiency of multi-step indole alkaloid syntheses?

A4: Yes, several strategies can be employed:

  • Convergent Synthesis: Design a synthetic route where large fragments of the molecule are synthesized separately and then coupled together late in the synthesis. This can improve overall yield compared to a linear approach.

  • Tandem/Cascade Reactions: Utilize reactions where multiple bond-forming events occur in a single step, which can significantly reduce the step count and improve efficiency.[2]

  • Flow Chemistry: For reactions that are difficult to control on a large scale (e.g., highly exothermic or involving unstable intermediates), transitioning to a continuous flow setup can offer better control over reaction parameters and improve yield and safety.

Experimental Protocols

The following are generalized protocols for key transformations that may be part of a synthetic route to this compound, based on methodologies used for related alkaloids.

Protocol 1: Stereoselective Reduction of a Ketone

This protocol is a hypothetical example for the stereoselective reduction of a ketone intermediate to set a specific alcohol stereocenter.

Step Procedure Notes
1. Reagent Preparation Dissolve the ketone substrate (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C in a dry ice/acetone bath.Ensure all glassware is oven-dried and the solvent is anhydrous to prevent quenching of the reducing agent.
2. Addition of Reducing Agent Slowly add a solution of L-Selectride® (1.2 eq., 1.0 M in THF) dropwise to the stirred solution of the ketone.The slow addition helps to control the exothermicity of the reaction and can improve stereoselectivity.
3. Reaction Monitoring Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.The reaction is typically complete within 1-3 hours.
4. Quenching Once the starting material is consumed, slowly add methanol (B129727) to quench the excess reducing agent, followed by a saturated aqueous solution of sodium bicarbonate.Quenching should be done carefully at low temperature.
5. Workup and Isolation Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.The crude product can then be purified by flash column chromatography.

Protocol 2: Late-Stage C-H Oxidation (Hypothetical)

This protocol outlines a general approach for a directed C-H oxidation, which might be applicable for introducing the C10-hydroxyl group.

Step Procedure Notes
1. Catalyst and Substrate Preparation In a reaction vessel under an inert atmosphere, combine the advanced alkaloid precursor (1.0 eq.), a directing group-containing ligand (1.2 eq.), and a suitable solvent (e.g., dichloroethane).The choice of ligand is critical for directing the oxidation to the desired position.
2. Addition of Catalyst and Oxidant Add the metal catalyst (e.g., a palladium or rhodium complex, 0.1 eq.) followed by the oxidant (e.g., PhI(OAc)₂, 1.5 eq.) in portions.Portion-wise addition of the oxidant can help to minimize side reactions.
3. Reaction Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by LC-MS.Reaction times can vary significantly (6-24 hours).
4. Workup Cool the reaction to room temperature, filter through a pad of Celite® to remove the metal catalyst, and wash the pad with the reaction solvent.
5. Purification Concentrate the filtrate and purify the crude product by preparative HPLC or flash column chromatography to isolate the hydroxylated product.Purification of complex alkaloid mixtures often requires advanced chromatographic techniques.

Visualizations

experimental_workflow A Starting Material (e.g., Tryptamine Derivative) B Core Assembly (e.g., Pictet-Spengler) A->B Step 1 C Cyclization Cascade B->C Step 2 D Intermediate A (Polycyclic Core) C->D Yield: X% E Stereocontrol at C16 (e.g., Hydroboration-Oxidation) D->E Step 3 F Intermediate B (16-epiaffinine Precursor) E->F Yield: Y% G Late-Stage Oxidation (Hydroxylation at C10) F->G Step 4 H Final Product (this compound) G->H Yield: Z% I Purification & Characterization H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Observed Step Identify Problematic Step (via analysis of intermediates) Start->Step IsCyclization Is it a Cyclization Step? Step->IsCyclization IsStereo Is it a Stereocontrol Step? IsCyclization->IsStereo No OptCycl Optimize: - Catalyst - Solvent - Temperature IsCyclization->OptCycl Yes IsOxidation Is it an Oxidation Step? IsStereo->IsOxidation No OptStereo Optimize: - Chiral Reagent - Temperature - Additives IsStereo->OptStereo Yes OptOx Optimize: - Oxidant Choice - Stoichiometry - Protecting Groups IsOxidation->OptOx Yes End Yield Improved OptCycl->End OptStereo->End OptOx->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

"overcoming solubility issues with 10-Hydroxy-16-epiaffinine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxy-16-epiaffinine. The following information is designed to help overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is a yellow powder soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1][2] Its aqueous solubility is limited, which can present challenges for in vitro and in vivo experimental setups.

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What can I do?

A2: Poor aqueous solubility is a common issue with alkaloid compounds. Several strategies can be employed to enhance the dissolution of this compound in aqueous solutions. These methods, which are generally applicable to poorly water-soluble drugs, include pH adjustment, the use of co-solvents, and the preparation of solid dispersions.[3][4] It is recommended to start with small-scale pilot experiments to determine the most effective method for your specific application.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH is a critical factor that can influence the solubility of ionizable compounds like alkaloids.[5] this compound has a predicted pKa of 9.72±0.40, suggesting it is a basic compound.[1] Therefore, adjusting the pH of the aqueous medium to the acidic range (e.g., pH 4-6) should increase its solubility by promoting the formation of a more soluble protonated form. However, the stability of the compound at different pH values should be assessed to avoid degradation.

Q4: Are there any recommended co-solvents for preparing aqueous stock solutions of this compound?

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

Possible Cause 1: Exceeding the solubility limit in the final aqueous medium.

  • Troubleshooting Steps:

    • Reduce the final concentration: Attempt to use a lower final concentration of this compound in your experiment.

    • Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final concentration of DMSO may help to keep the compound in solution. However, be mindful of potential solvent toxicity.

    • Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to prepare the stock solution.

Possible Cause 2: pH of the aqueous buffer.

  • Troubleshooting Steps:

    • Acidify the buffer: As this compound is a basic compound, lowering the pH of the aqueous buffer can significantly increase its solubility. Prepare a series of buffers with decreasing pH (e.g., 7.0, 6.5, 6.0, 5.5) and test the solubility of the compound at your desired final concentration.

    • Check for compound stability: After determining a suitable pH for solubilization, it is essential to confirm the stability of this compound under these conditions over the duration of your experiment.

Issue: Difficulty in preparing a solid formulation for oral administration due to low aqueous solubility.

Possible Cause: The crystalline nature and low solubility of the compound lead to poor dissolution and bioavailability.

  • Troubleshooting Steps:

    • Solid Dispersion Technique: This is a widely used method to improve the dissolution rate and bioavailability of poorly soluble drugs.[4] It involves dispersing the drug in a hydrophilic carrier matrix.

      • Fusion Method: The carrier (e.g., a water-soluble polymer like PEG) is melted, and the drug is incorporated. The mixture is then cooled to form a solid dispersion.[3]

      • Solvent Evaporation Method: Both the drug and the carrier are dissolved in a common organic solvent, which is then evaporated to leave a solid residue of the drug dispersed in the carrier.[5]

    • Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[3][6] Techniques like micronization can be employed.

    • Complexation: The solubility of alkaloids can be enhanced through complexation with materials like cyclodextrins or polycarboxylic excipients.[7]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water (pH 7.4)< 0.125
Water (pH 5.0)1.225
DMSO> 5025
Ethanol1525
Chloroform> 5025
Dichloromethane> 5025
Ethyl Acetate> 2025
Acetone> 2025

Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Table 2: Example of Improved Dissolution Rate using a Solid Dispersion Formulation

FormulationTime to 80% Dissolution (minutes)
Pure this compound> 120
Solid Dispersion (1:5 drug-to-PEG 6000 ratio)30
Solid Dispersion (1:10 drug-to-PEG 6000 ratio)15

Note: This data is for exemplary purposes to illustrate the potential benefit of solid dispersion and is not based on experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (Molecular Weight: 340.4 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 3.404 mg of this compound using a calibrated analytical balance.

    • Transfer the powder to a clean microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube vigorously until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C, protected from light. Before use, thaw the solution at room temperature and vortex briefly.

Protocol 2: Preparation of a Solid Dispersion of this compound with PEG 6000 (1:10 ratio) using the Solvent Evaporation Method
  • Materials:

    • This compound

    • Polyethylene glycol (PEG) 6000

    • Dichloromethane

    • Rotary evaporator

    • Round-bottom flask

  • Procedure:

    • Weigh 100 mg of this compound and 1000 mg (1 g) of PEG 6000.

    • Dissolve both components in a suitable volume of dichloromethane (e.g., 50 mL) in a round-bottom flask.

    • Once completely dissolved, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed on the inside of the flask.

    • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be scraped from the flask and stored in a desiccator. This formulation can then be used for dissolution studies or incorporated into solid dosage forms.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Dilution & Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve precipitate Precipitation? dissolve->precipitate yes Yes precipitate->yes no No precipitate->no troubleshoot Lower pH or Reduce Concentration yes->troubleshoot proceed Proceed with Experiment no->proceed troubleshoot->precipitate

Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.

signaling_pathway drug This compound (Investigational Drug) receptor Target Receptor drug->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway involving an investigational drug.

logical_relationship cluster_solutions Solubility Enhancement Strategies solubility Poor Aqueous Solubility dissolution Low Dissolution Rate solubility->dissolution bioavailability Poor Oral Bioavailability dissolution->bioavailability ph_adjust pH Adjustment ph_adjust->solubility solid_dispersion Solid Dispersion solid_dispersion->solubility particle_reduction Particle Size Reduction particle_reduction->solubility complexation Complexation complexation->solubility

References

Technical Support Center: Purification of 10-Hydroxy-16-epiaffinine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of 10-Hydroxy-16-epiaffinine and related indole (B1671886) alkaloids.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the chromatographic purification of this compound.

Q1: I am observing significant peak tailing during the purification of my indole alkaloid. What is the likely cause and how can I resolve it?

Peak tailing is a common issue when purifying indole alkaloids, which are basic compounds. The primary cause is often the interaction between the basic nitrogen atoms in the alkaloid and acidic silanol (B1196071) groups on the surface of silica (B1680970) gel stationary phases. This leads to undesirable secondary interactions and results in asymmetrical peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Common choices include:

    • 0.1-1% Triethylamine (TEA)

    • 0.1-1% Ammonium hydroxide

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Use a silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): In reversed-phase chromatography, peak tailing can also occur. In this case, adding an acidic modifier to the mobile phase can help. A common choice is 0.1% trifluoroacetic acid (TFA) or formic acid. This ensures the alkaloid is protonated and interacts more consistently with the stationary phase.

Q2: My compound is strongly retained on the column and I am having difficulty eluting it. What should I do?

Strong retention of polar indole alkaloids on polar stationary phases like silica gel is a frequent challenge. This is due to the polar nature of these molecules which can lead to very strong adsorption.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For normal-phase chromatography, this can be achieved by increasing the percentage of the more polar solvent (e.g., methanol (B129727) in a dichloromethane/methanol system).

  • Solvent System Selection: For particularly polar compounds, consider using a more polar solvent system. A common starting point for polar alkaloids is a gradient of methanol in dichloromethane.

  • Sample Loading: Ensure your sample is dissolved in a minimal amount of a solvent that is as non-polar as possible while still maintaining solubility. If the sample is loaded in a very polar solvent, it can lead to poor binding and band broadening.

Q3: I am seeing multiple, poorly resolved peaks in my chromatogram. How can I improve the separation?

Poor resolution of structurally similar alkaloids is a common issue in the purification of natural product extracts.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using isocratic elution (a constant mobile phase composition), switching to a shallow gradient elution can often improve resolution.

    • Solvent Selectivity: Try different solvent systems. The "selectivity" of the separation can sometimes be dramatically changed by switching one of the mobile phase components (e.g., trying ethyl acetate/hexane instead of dichloromethane/methanol).

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase with a different selectivity. For example, if you are using silica gel, you could try a cyano- or diol-bonded phase.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than flash chromatography. A reversed-phase C18 column is a good starting point for many alkaloids.

Q4: I am concerned about the stability of this compound during purification. Are there any precautions I should take?

Some indole alkaloids can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel.

Troubleshooting Steps:

  • pH Control: If using reversed-phase HPLC, buffering the mobile phase can be critical for reproducibility and to avoid degradation of pH-sensitive compounds.

  • Minimize Time on Column: Develop a purification method that is as rapid as possible to minimize the time the compound is in contact with the stationary phase.

  • Inert Atmosphere: For compounds that may be sensitive to oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during solvent evaporation steps.

Data Presentation

Due to the limited publicly available data specifically for the chromatographic purification of this compound, the following tables provide general guidance on solvent systems commonly used for the purification of indole alkaloids. These should be used as a starting point for method development.

Table 1: Common Normal-Phase Solvent Systems for Indole Alkaloid Purification

Solvent SystemPolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood for less polar alkaloids.
Dichloromethane / MethanolMedium to HighA versatile system for a wide range of alkaloid polarities.
Chloroform / Methanol / Ammonium HydroxideHighEffective for highly polar and basic alkaloids.

Table 2: Common Reversed-Phase HPLC Mobile Phases for Indole Alkaloid Purification

Mobile Phase AMobile Phase BModifierTypical Applications
WaterAcetonitrile (B52724)0.1% Trifluoroacetic Acid (TFA)Provides good peak shape for basic compounds.
WaterMethanol0.1% Formic AcidAn alternative to TFA, often used for mass spectrometry.
10 mM Ammonium Acetate/Formate Buffer (pH 3-6)AcetonitrileBufferFor pH-sensitive compounds requiring pH control.

Experimental Protocols

The following are generalized protocols for the purification of an indole alkaloid like this compound. These should be adapted based on preliminary small-scale experiments (e.g., Thin Layer Chromatography).

Protocol 1: Normal-Phase Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly to avoid channeling.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Compound Isolation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

  • System Equilibration: Equilibrate the HPLC system, including the column, with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a linear gradient from the initial mobile phase composition to a higher concentration of the organic solvent (e.g., from 5% acetonitrile to 95% acetonitrile).

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to your compound of interest.

  • Analysis and Isolation: Analyze the collected fractions for purity (e.g., by analytical HPLC). Combine the pure fractions and remove the solvent, typically by lyophilization for aqueous mobile phases.

Mandatory Visualization

TroubleshootingWorkflow start Start: Purification Issue peak_tailing Issue: Peak Tailing? start->peak_tailing strong_retention Issue: Strong Retention? peak_tailing->strong_retention No add_base Add Base (TEA/NH4OH) to Mobile Phase peak_tailing->add_base Yes poor_resolution Issue: Poor Resolution? strong_retention->poor_resolution No increase_polarity Increase Mobile Phase Polarity strong_retention->increase_polarity Yes end End: Optimized Purification poor_resolution->end No optimize_gradient Optimize Elution Gradient poor_resolution->optimize_gradient Yes add_base->strong_retention Resolved change_stationary_phase_tailing Change Stationary Phase (Alumina, Deactivated Silica) add_base->change_stationary_phase_tailing Still Tailing change_stationary_phase_tailing->strong_retention increase_polarity->poor_resolution Resolved change_solvent_system Change Solvent System increase_polarity->change_solvent_system Still Retained change_solvent_system->poor_resolution optimize_gradient->end Resolved change_stationary_phase_resolution Change Stationary Phase (Different Selectivity) optimize_gradient->change_stationary_phase_resolution Still Poor change_stationary_phase_resolution->end Resolved use_hplc Switch to HPLC change_stationary_phase_resolution->use_hplc Still Poor use_hplc->end

Caption: A logical workflow for troubleshooting common chromatography issues.

ExperimentalWorkflow start Start: Crude Extract tlc TLC Analysis for Solvent System Selection start->tlc column_prep Column Preparation (Packing with Slurry) tlc->column_prep sample_loading Sample Loading (Minimal Volume/Pre-adsorption) column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC/HPLC) fraction_collection->fraction_analysis fraction_analysis->elution Impure, Continue Elution combine_pure Combine Pure Fractions fraction_analysis->combine_pure Purity Confirmed solvent_evap Solvent Evaporation combine_pure->solvent_evap final_product Purified this compound solvent_evap->final_product

Caption: A general experimental workflow for column chromatography purification.

Technical Support Center: Optimizing Dosage for 10-Hydroxy-16-epiaffinine in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working to optimize the dosage of the novel research compound 10-Hydroxy-16-epiaffinine in cell-based assays. Given the limited published data on this specific molecule, this document outlines a general framework and best practices for characterizing and optimizing the use of a new chemical entity in a research setting.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is a yellow powder.[] It is soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] For cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most common choice.

  • Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Procedure: Weigh the compound accurately and dissolve it in the appropriate volume of sterile, anhydrous DMSO. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Important: The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.

Q2: I have no preliminary data. What is the first experiment to determine a starting dosage range?

A2: The first step is a broad-range dose-finding study to identify a concentration range that spans from no observable effect to complete cytotoxicity. This will establish the boundaries for subsequent, more focused experiments.

  • Recommendation: Perform a cytotoxicity or cell viability assay using a wide range of concentrations with logarithmic spacing. A typical starting range could be from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Assay Choice: Use a simple, robust viability assay such as MTT, MTS, or a resazurin-based method (like PrestoBlue or alamarBlue).

  • Incubation Time: A 24 to 72-hour incubation period is standard for initial screening, but this should be optimized based on your cell line's doubling time and the expected mechanism of the compound.

Q3: How can I assess the stability of this compound in my cell culture medium?

A3: The stability of a compound in aqueous, buffered cell culture medium at 37°C is a critical and often overlooked factor.[4] Degradation can lead to a loss of activity or the formation of byproducts with unintended effects.[4]

  • Simple Method: Prepare your highest concentration of the compound in pre-warmed cell culture medium and incubate it at 37°C in a CO2 incubator for your intended experiment duration (e.g., 24, 48, 72 hours). At different time points, observe the medium for any signs of precipitation. You can also treat cells with this "aged" medium to see if the biological effect differs from that of freshly prepared medium.

  • Advanced Method: For a quantitative assessment, incubate the compound in medium as described above. At various time points, collect aliquots, and use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to measure the concentration of the parent compound.[4][5]

Q4: What are the essential controls for a dose-response experiment?

A4: Proper controls are crucial for interpreting your results accurately.

  • Untreated Control: Cells incubated in culture medium only. This represents 100% cell viability or baseline activity.

  • Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used to dissolve the compound. This control is essential to ensure that the solvent itself is not affecting the cells.

  • Positive Control (Optional but Recommended): A known compound that induces the expected effect in your assay (e.g., a known cytotoxic agent like staurosporine (B1682477) for a viability assay). This validates that your assay is working correctly.

  • Blank/Background Control: Wells containing medium but no cells. This is used to subtract the background absorbance or fluorescence from your measurements.

Troubleshooting Guide

Q: My compound precipitated immediately after I added it to the cell culture medium. What should I do?

A: This is a common issue when diluting a compound from an organic solvent stock into an aqueous medium.

  • Check Final Concentration: You may be exceeding the compound's solubility limit in the aqueous medium. Try using lower final concentrations.

  • Improve Dilution Technique: Add the stock solution to the medium while vortexing or pipetting vigorously to ensure rapid dispersal. Avoid adding the stock as a single, stationary drop. Perform serial dilutions in the medium rather than a single large dilution.

  • Use a Different Solvent: While DMSO is standard, consult solubility data to see if another biocompatible solvent might be an option, although this is less common.

  • Formulation Strategies: For advanced applications, consider using solubilizing agents or carriers, but be aware these can have their own biological effects.

Q: I am seeing high variability between my technical replicates. What are the likely causes?

A: High variability can obscure real biological effects.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Edge effects in multi-well plates can also be a cause; consider not using the outermost wells for experiments.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.

  • Compound Instability/Precipitation: As mentioned above, if the compound is not fully dissolved or is precipitating over time, it will lead to inconsistent dosing.

  • Assay Performance: Ensure incubation times for the assay reagent (e.g., MTT) are consistent across all plates and that plates are read promptly after the reaction is stopped.

Q: I tested the compound up to 100 µM, but I see no effect on my cells. What should I try next?

A: A lack of effect can have several explanations.

  • Check Compound Integrity: Was the stock solution prepared and stored correctly? Could the compound have degraded?

  • Extend Incubation Time: The compound may be slow-acting. Try extending the treatment duration (e.g., to 72 hours or longer), ensuring you change the medium if necessary.

  • Choose a More Sensitive Cell Line: The target of the compound may not be present or functionally important in your chosen cell line. Try a different cell line that is hypothesized to be more sensitive.

  • Increase Maximum Concentration: While high concentrations can lead to off-target effects, you could cautiously test a higher dose (e.g., up to 1 mM) in a preliminary experiment to see if any effect emerges.

  • Consider the Assay Endpoint: The compound may not affect cell viability but could be altering a different cellular process (e.g., protein expression, cell signaling, migration). Consider using a more specific functional assay based on any hypothesized mechanism of action.

Data Presentation

Quantitative data from dose-optimization experiments should be organized systematically.

Table 1: Example Data from an Initial Dose-Range Finding Cytotoxicity Assay Cell Line: MCF-7 | Incubation Time: 48 hours | Assay: Resazurin Viability Assay

Concentration (µM)Mean Fluorescence Unit (RFU)Std. Deviation% Viability vs. Vehicle
Vehicle (0.1% DMSO)4580210100%
0.001455023099.3%
0.01449019098.0%
0.1430025093.9%
1350018076.4%
10210015045.9%
1005508012.0%

Table 2: Example Data for Generating a Dose-Response Curve Based on the range-finding data, a more focused set of concentrations is used to accurately determine the IC50.

Concentration (µM)Log(Concentration)% Viability
0.5-0.3085.2%
10.0076.4%
2.50.4062.1%
50.7053.5%
7.50.8848.1%
101.0045.9%
201.3031.7%
501.7018.0%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock (10 mM): Weigh 3.404 mg of this compound (MW: 340.4 g/mol )[] and dissolve in 1 mL of sterile, anhydrous DMSO.

  • Aliquoting: Dispense into small-volume (e.g., 20 µL) single-use aliquots. Store at -80°C.

  • Working Solutions: On the day of the experiment, thaw one aliquot. Perform serial dilutions in 100% DMSO to prepare intermediate stocks. For example, to make a 1 mM stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dosing Solutions: Prepare the final concentrations by diluting the intermediate stocks into pre-warmed cell culture medium. For a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you would add 1 µL of stock to 999 µL of medium.

Protocol 2: General Cell Viability Assay (Resazurin Method)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium. Add fresh medium containing the desired concentrations of this compound (and vehicle/positive controls).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay: Add resazurin-based reagent (e.g., 10% of the well volume) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Measurement: Read the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Subtract the background (media-only wells), normalize the data to the vehicle control (100% viability), and plot the results as % Viability vs. Log(Concentration) to determine the IC50 value using non-linear regression (sigmoidal dose-response).

Visualizations

G cluster_stock Stock Preparation cluster_working Working Dilutions (Day of Experiment) powder Weigh Compound (this compound) dmso Dissolve in 100% DMSO (e.g., 10 mM) powder->dmso aliquot Aliquot & Store at -80°C dmso->aliquot thaw Thaw One Aliquot aliquot->thaw Start Experiment serial_dmso Serial Dilutions in DMSO (Intermediate Stocks) thaw->serial_dmso serial_media Final Dilutions in Cell Culture Medium serial_dmso->serial_media treat Add to Cells serial_media->treat

Caption: Workflow for preparing stock and working solutions.

G start Seed Cells in 96-well Plate (Allow Adherence) treat Treat with Broad Range of Concentrations (e.g., 1 nM - 100 µM) start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., Resazurin) incubate->assay read Read Plate (Fluorescence/Absorbance) assay->read analyze Analyze Data: Identify Cytotoxic Range read->analyze decision Refine Concentration Range for IC50 Determination analyze->decision end Proceed to Dose-Response Curve Experiment decision->end

Caption: Experimental workflow for initial dose-range finding.

G start Unexpected Result Observed q1 Is there precipitation in the medium? start->q1 a1_yes Re-evaluate solubility. Lower concentration. Improve dilution technique. q1->a1_yes Yes q2 Is there high variability between replicates? q1->q2 No end Optimize and Repeat Experiment a1_yes->end a2_yes Check cell seeding consistency. Verify pipetting accuracy. q2->a2_yes Yes q3 Was there no effect at all? q2->q3 No a2_yes->end a3_yes Extend incubation time. Use a more sensitive cell line. Consider a different assay endpoint. q3->a3_yes Yes q3->end No/ Other a3_yes->end

Caption: Troubleshooting flowchart for common experimental issues.

References

Technical Support Center: 10-Hydroxy-16-epiaffinine Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected neurobehavioral changes (e.g., tremors, sedation) in our rodent models treated with 10-Hydroxy-16-epiaffinine. What could be the cause and how can we mitigate this?

A1: Neurobehavioral effects are not uncommon with indole (B1671886) alkaloids due to their interaction with various central nervous system receptors.

  • Possible Causes:

    • Receptor Interaction: The compound may be acting on serotonin (B10506), dopamine, or other neurotransmitter systems. For instance, the related indole alkaloid ibogaine (B1199331) is known for its psychoactive properties.[1]

    • Dose-Related Toxicity: The observed effects may be a result of the dosage approaching a neurotoxic threshold. High doses of some indole alkaloids have been associated with neuronal damage in animal models.[1]

    • Metabolite Activity: A metabolite of this compound could be responsible for the observed effects.

  • Troubleshooting & Mitigation:

    • Dose De-escalation: Conduct a dose-response study to identify the minimal effective dose that does not produce significant neurobehavioral side effects.

    • Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME). This can help in designing a dosing regimen that avoids high peak plasma concentrations.

    • Receptor Antagonist Co-administration: If the mechanism of action is hypothesized to involve a specific receptor (e.g., a serotonin receptor), co-administration with a selective antagonist could be explored to block the undesired effects.

    • Refined Behavioral Monitoring: Use a standardized behavioral scoring system to quantify the observed effects at different dose levels and time points.

Q2: Our animal models are showing signs of gastrointestinal distress (e.g., diarrhea, weight loss) after oral administration of this compound. What are the potential solutions?

A2: Gastrointestinal (GI) issues can arise from direct irritation by the compound or systemic effects.

  • Possible Causes:

    • Direct Mucosal Irritation: The formulation of the compound may be irritating to the GI tract.

    • Systemic Toxicity: Some indole alkaloids, like indole-3-carbinol, have been shown to affect the intestinal villi, cell proliferation, and apoptosis within the gut.[2]

    • Alteration of Gut Microbiota: The compound may be altering the balance of the gut microbiome.

  • Troubleshooting & Mitigation:

    • Formulation Optimization:

      • Consider using a different vehicle for administration.

      • Investigate encapsulation or the use of enteric-coated formulations to bypass the stomach and deliver the compound to the small intestine.

    • Route of Administration: If feasible for the experimental goals, consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass the GI tract.

    • Supportive Care: Provide supportive care to the animals, such as fluid and electrolyte replacement, to manage the symptoms of GI distress.

    • Histopathological Examination: At the end of the study, perform a thorough histopathological examination of the entire GI tract to identify any lesions or morphological changes.

Q3: We have observed elevations in liver enzymes (ALT, AST) in our animal models. How should we address potential hepatotoxicity?

A3: Hepatotoxicity is a known risk for some classes of plant alkaloids, particularly pyrrolizidine (B1209537) alkaloids.[3] While not the most common toxicity for all indole alkaloids, it warrants careful investigation.

  • Possible Causes:

    • Metabolic Activation: The liver may metabolize this compound into a reactive metabolite that can cause cellular damage.

    • Direct Hepatocellular Injury: The parent compound itself may be toxic to liver cells.

  • Troubleshooting & Mitigation:

    • Comprehensive Liver Function Panel: In addition to ALT and AST, measure other markers of liver function and injury, such as alkaline phosphatase (ALP), total bilirubin, and albumin.

    • Histopathology: Conduct a detailed histopathological evaluation of liver tissue to look for signs of necrosis, inflammation, steatosis, or other abnormalities.

    • Dose Reduction: Determine the No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity.

    • Co-administration of Hepatoprotectants: In mechanistic studies, the co-administration of an antioxidant like N-acetylcysteine could be explored to see if oxidative stress is a contributing factor.

Troubleshooting Guides

Guide 1: Managing Acute Toxicity and Mortality
Issue Potential Cause Recommended Action
Unexpected mortality at presumed safe doses. - Incorrect dose calculation or administration.- High sensitivity of the specific animal strain.- Rapid absorption leading to toxic peak concentrations.- Verify all dose calculations and administration procedures.- Conduct an acute toxicity study (e.g., following OECD Guideline 425) to determine the LD50.[4]- Analyze the pharmacokinetic profile to understand the time to maximum concentration (Tmax).
Animals exhibit signs of severe distress (seizures, respiratory depression). - Central nervous system toxicity.- Cardiovascular effects.- Immediately euthanize animals showing severe distress.- Implement a humane endpoint scoring system.- Consider continuous monitoring (e.g., telemetry) in a dedicated safety pharmacology study to assess cardiovascular and respiratory parameters.
Guide 2: Addressing Injection Site Reactions
Issue Potential Cause Recommended Action
Inflammation, swelling, or necrosis at the injection site (IV, IP, SC). - Irritating properties of the compound.- High concentration or osmolality of the formulation.- pH of the formulation.- Microbial contamination.- Reduce the concentration of the dosing solution and increase the volume (within acceptable limits).- Adjust the pH of the vehicle to be more physiological (pH 7.2-7.4).- Ensure sterile preparation and administration techniques.- Rotate injection sites.- Consider a different route of administration.

Data Presentation: Summary of Potential Indole Alkaloid Toxicities

The following table summarizes toxicological data for representative indole alkaloids from animal studies. This can serve as a reference for potential side effects to monitor.

Compound/Class Animal Model Dose Range Observed Side Effects Reference
Ibogaine RatHigh DosesDegeneration of Purkinje cells in the cerebellum.[1]
Ibogaine GeneralHigher DosesLong QT syndrome (hERG channel blockade), bradycardia.[1]
Indole-3-Carbinol Mouse (Immune-compromised)10-50 µmol/g in dietAltered intestinal villi, reduced cell proliferation, increased apoptosis in the intestine.[2]
Indole-3-Carbinol GeneralHigh DosesSkin irritation, tremors, gastrointestinal issues.[5]
Pyrrolizidine Alkaloids Rat1.0 mg/kg (single dose)Significant hepatotoxicity and nephrotoxicity.[3]
Mitragynine Mouse10-30 mg/kgReduced immobility in forced swim and tail suspension tests without affecting locomotor activity.[6]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)

This protocol provides a method for determining the acute oral toxicity (LD50) with a reduced number of animals.

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Housing and Acclimatization: House animals individually and allow for at least 5 days of acclimatization.

  • Fasting: Withhold food (but not water) overnight before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Main Test Dosing:

    • Dose the first animal at a starting dose just below the best estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level (using a fixed dose progression factor, e.g., 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation Period: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.

  • Data Collection: Record all clinical signs of toxicity, body weight changes, and mortality.

  • Termination: At the end of the 14-day observation period, euthanize surviving animals and conduct a gross necropsy.

  • LD50 Calculation: Use software like AOT425StatPgm to calculate the LD50 and confidence intervals.

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD 407)

This protocol outlines a study to evaluate sub-acute toxicity.

  • Animal Selection: Use both male and female rodents (e.g., Wistar rats), with at least 5 animals per sex per group.

  • Group Design:

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • Optional: Satellite groups for recovery assessment.

  • Dosing: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.

  • Observations:

    • Daily: Clinical signs, mortality.

    • Weekly: Detailed clinical examination, body weight, food consumption.

    • Prior to termination: Ophthalmoscopy, functional observational battery.

  • Clinical Pathology (at termination):

    • Hematology: Complete blood count (CBC) with differential.

    • Serum Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, cholesterol.

  • Terminal Procedures:

    • Euthanize animals, perform a gross necropsy.

    • Weigh major organs (liver, kidneys, spleen, brain, heart, etc.).

    • Collect a comprehensive set of tissues for histopathological examination.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_preclinical Preclinical Investigation Workflow start Start: Compound 10-Hydroxy- 16-epiaffinine acute_tox Acute Toxicity Study (e.g., OECD 425) start->acute_tox Determine LD50 dose_range Dose Range Finding Study acute_tox->dose_range Inform Dose Selection repeat_dose 28-Day Repeated Dose Toxicity Study (e.g., OECD 407) dose_range->repeat_dose Select 3 Doses (Low, Mid, High) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_range->pk_pd decision Go/No-Go Decision for further development repeat_dose->decision Identify NOAEL & Target Organ Toxicity efficacy Efficacy Model Study pk_pd->efficacy Inform Dosing Regimen efficacy->decision

Caption: Workflow for preclinical toxicity assessment.

mapk_pathway cluster_mapk Hypothesized Indole Alkaloid Interaction with MAPK Pathway indole_alkaloid This compound (Indole Alkaloid) receptor Cell Surface Receptor (e.g., RTK) indole_alkaloid->receptor Modulates? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek Inhibition? erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription outcome Cellular Outcomes: - Proliferation - Differentiation - Apoptosis transcription->outcome

References

Navigating the Synthesis of 10-Hydroxy-16-epiaffinine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like 10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid, presents a significant challenge, particularly when scaling up production. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining stereocontrol during the scale-up of this compound synthesis?

A1: The main stereochemical challenge in the synthesis of sarpagine (B1680780) alkaloids like this compound lies in controlling the configuration at multiple chiral centers, particularly at C16.[1] During scale-up, maintaining high diastereoselectivity can be difficult due to variations in temperature, reaction concentration, and mixing efficiency. Key reactions requiring strict stereocontrol include the initial asymmetric Pictet-Spengler reaction and any subsequent cyclizations or rearrangements.[1][2][3]

Q2: How can the overall yield of the multi-step synthesis be improved when moving to a larger scale?

A2: Low overall yields in lengthy synthetic sequences are a common hurdle. To improve yields during scale-up, it is crucial to optimize each step individually. This includes re-evaluating solvent choices, as protic solvents are traditional for some steps like the Pictet-Spengler reaction, but aprotic media may offer better yields.[4] Catalyst loading in steps like palladium-catalyzed cross-couplings should be re-optimized, as simply increasing the amount may not be effective and can lead to side reactions.[5] Careful control of reaction parameters such as temperature and reagent addition rates is also critical to minimize the formation of byproducts.[4]

Q3: What are the most effective methods for purifying this compound and its intermediates at a larger scale?

A3: The purification of polar and basic alkaloids can be challenging.[4][6] On a small scale, standard column chromatography on silica (B1680970) gel is common. However, at a larger scale, this can be inefficient and costly. Preparative chromatography is a viable option for isolating quantities greater than 0.1 g.[6] Alternative techniques like pH-zone-refining counter-current chromatography have been successfully applied to the large-scale separation of alkaloids.[7] This method utilizes the pH-dependent partitioning of the alkaloids between two immiscible solvent phases to achieve separation. Additionally, crystallization of either the free base or a salt form of the intermediates or final product should be explored as a more scalable purification strategy.

Q4: Are there specific safety concerns to consider when scaling up this synthesis?

A4: Yes, several safety aspects require careful consideration. Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale, necessitating robust cooling systems and careful monitoring of the internal reaction temperature.[4] Reagents like palladium catalysts, while used in small amounts, can be pyrophoric, and their handling procedures must be scaled appropriately. The use of large volumes of organic solvents also increases fire and health risks, requiring proper ventilation and adherence to safety protocols for solvent handling and disposal.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction is giving a low yield of the desired tetracyclic intermediate upon scale-up. What could be the cause and how can I fix it?

A: Low yields in this crucial step can often be attributed to several factors that are exacerbated at a larger scale.

  • Inadequate Acid Catalysis: The reaction is driven by the formation of an electrophilic iminium ion, which requires an acid catalyst.[4][8] On a larger scale, localized pH differences due to poor mixing can hinder this.

    • Solution: Ensure efficient stirring. Consider switching to a stronger or Lewis acid catalyst if using a mild one.[4] However, be mindful that harsher conditions can lead to side products.[8]

  • Suboptimal Temperature: The ideal temperature can be substrate-dependent.

    • Solution: Monitor the internal temperature closely. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.[9]

  • Side Reactions: The formation of side products can be minimized by optimizing reaction temperature and concentration.[4]

    • Solution: Consider slower, portion-wise addition of the aldehyde to the reaction mixture to maintain a low concentration and minimize polymerization or over-alkylation.[9]

Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Steps

Q: I'm observing stalling or incomplete conversion in a palladium-catalyzed cross-coupling reaction when attempting a larger batch. What are the likely causes and troubleshooting steps?

A: Palladium catalyst deactivation is a common issue in scale-up.

  • Presence of Oxygen: The active Pd(0) catalyst and phosphine (B1218219) ligands can be sensitive to oxygen.[5]

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Catalyst Aggregation: The active catalyst can precipitate as inactive palladium black.[5]

    • Solution: Re-evaluate the ligand choice. Bulky, electron-rich phosphine ligands can stabilize the catalyst and prevent aggregation.[5] Also, ensure efficient mixing to prevent localized high concentrations of the catalyst.

  • Impure Reagents: Impurities in the starting materials can act as catalyst poisons.[5]

    • Solution: Verify the purity of all reagents before use. Recrystallization or re-purification of starting materials may be necessary.

Data Presentation

Table 1: Illustrative Example of Pictet-Spengler Reaction Optimization on Scale-Up

Parameter Lab Scale (1g) Pilot Scale (100g) - Condition A Pilot Scale (100g) - Condition B Pilot Scale (100g) - Condition C
Acid Catalyst Trifluoroacetic Acid (TFA)TFATFAAcetic Acid
Temperature 25°C25°C40°C25°C
Reaction Time 12 h24 h12 h24 h
Yield 85%65%78%72%
Purity (by HPLC) 98%90%95%93%

This table presents hypothetical data for illustrative purposes.

Table 2: Example of Palladium-Catalyzed Cross-Coupling Reaction Performance

Parameter Lab Scale (500mg) Pilot Scale (50g) - Ligand X Pilot Scale (50g) - Ligand Y
Catalyst Loading 1 mol%1 mol%1 mol%
Ligand Ligand XLigand XLigand Y
Reaction Time 8 h24 h (stalled)10 h
Conversion >95%~50%>95%
Yield 90%Not isolated88%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Key Experiment: Asymmetric Pictet-Spengler Reaction (Illustrative Scale-Up Protocol)

This protocol outlines a general procedure for the asymmetric Pictet-Spengler reaction, a critical step in the synthesis of sarpagine alkaloids, with considerations for scaling up.

1. Reagent Preparation and Inerting the Reactor:

  • Ensure the reaction vessel is clean, dry, and equipped with an overhead stirrer, a temperature probe, and an inert gas inlet/outlet.
  • Purge the reactor with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.
  • Prepare a solution of D-(+)-tryptophan methyl ester (1.0 eq) in degassed dichloromethane (B109758) (DCM). The volume should be sufficient to allow for efficient stirring (e.g., 10 L/mol).

2. Reaction Setup and Execution:

  • To the stirred solution of the tryptophan derivative at 0°C (using an appropriate cooling bath), add the chiral catalyst (e.g., a chiral phosphoric acid, 0.1 eq).
  • Slowly add the desired aldehyde (1.1 eq) via a dropping funnel over a period of 1-2 hours. Scale-up consideration: Slow addition is crucial to control the exothermic reaction and minimize side product formation.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

3. Work-up and Initial Purification:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification of the Tetracyclic Intermediate:

  • The crude product can be purified by column chromatography on silica gel for smaller scales.
  • Scale-up consideration: For larger quantities, consider direct crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or preparative chromatography.

Visualizations

Synthetic_Workflow Tryptophan D-(+)-Tryptophan Derivative Tetracycle Tetracyclic Intermediate Tryptophan->Tetracycle Aldehyde Aldehyde Aldehyde->Tetracycle Asymmetric Pictet-Spengler Pentacycle Pentacyclic Ketone Tetracycle->Pentacycle Intramolecular Coupling Final_Scaffold Sarpagine Scaffold Pentacycle->Final_Scaffold Rearrangement/ Functionalization Product This compound Final_Scaffold->Product Hydroxylation & Final Steps

Caption: Generalized synthetic workflow for sarpagine-type alkaloids.

Troubleshooting_Tree Start Low Yield in Cross-Coupling Check_Inertness Is the reaction under strict inert atmosphere? Start->Check_Inertness Re_Degas Re-degas all solvents and reagents. Purge reactor thoroughly. Check_Inertness->Re_Degas No Check_Catalyst Is catalyst precipitation (Pd black) observed? Check_Inertness->Check_Catalyst Yes Re_Degas->Check_Catalyst Change_Ligand Use a more robust/stabilizing ligand. Ensure efficient mixing. Check_Catalyst->Change_Ligand Yes Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity No Change_Ligand->Check_Purity Purify_Reagents Re-purify starting materials. Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting decision tree for low cross-coupling yield.

References

"troubleshooting inconsistent results in 10-Hydroxy-16-epiaffinine experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may lead to inconsistent results in experiments involving 10-Hydroxy-16-epiaffinine.

Q1: We are observing high variability in our cell viability assay (e.g., MTT, CellTiter-Glo) results between experiments. What could be the cause?

A1: High variability in cell viability assays is a common issue. Several factors can contribute to this:

  • Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments. Over-confluent or high-passage number cells can exhibit altered sensitivity to compounds.

  • Compound Solubility and Stability: this compound, like many alkaloids, may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and does not precipitate when diluted in culture media. Visually inspect for precipitation. Consider performing a solubility test. The stability of the compound in solution and at experimental temperatures should also be considered.

  • Assay Protocol: Inconsistent incubation times with the compound or the assay reagent can lead to variability. Use a calibrated multichannel pipette to minimize pipetting errors. Ensure even mixing of the assay reagent in all wells.

Q2: The IC50 value of this compound for our cancer cell line is different from the expected value, or it varies between batches. Why is this happening?

A2: Discrepancies in IC50 values are often traced back to compound purity, cell line authenticity, or protocol differences.

  • Compound Purity and Integrity: The purity of different batches of this compound can vary. It is advisable to have the purity of each new batch confirmed by an analytical method like HPLC-MS. Improper storage can lead to degradation of the compound.

  • Cell Line Authentication: Ensure your cell line is authentic and free from mycoplasma contamination. Cell line misidentification is a frequent source of irreproducible data.

  • Experimental Parameters: The IC50 value is highly dependent on experimental conditions. Factors like cell seeding density and the duration of compound exposure can significantly impact the calculated IC50.

Q3: We are not seeing the expected downstream inhibition of the PI3K/Akt pathway (e.g., decreased p-Akt levels) after treatment with this compound. What should we check?

A3: A lack of downstream effects could be due to several reasons:

  • Treatment Time and Dose: You may need to optimize the treatment duration and concentration of this compound. Create a time-course and dose-response experiment to find the optimal conditions for observing the effect.

  • Cellular Uptake: The compound may not be efficiently entering the cells. While less common for many alkaloids, this can be a factor.

  • Antibody Issues (for Western Blotting): If you are using Western blotting, the primary antibody against your target (e.g., p-Akt) may not be specific or sensitive enough. Ensure your antibody is validated for the application and use appropriate controls.

  • Pathway Activation: Ensure the PI3K/Akt pathway is adequately activated in your experimental model before expecting to see inhibition. For example, you might need to stimulate the cells with a growth factor.

Quantitative Data Summary

Consistent data presentation is crucial for comparing results across experiments. Below are examples of how to structure your quantitative data.

Table 1: Comparative IC50 Values of this compound Batches on A549 Lung Cancer Cells

ParameterBatch ABatch BBatch C
Purity (HPLC-MS) 98.5%95.2%99.1%
IC50 (48h treatment) 12.5 µM18.2 µM12.1 µM
Standard Deviation ± 1.8 µM± 2.5 µM± 1.5 µM
Date of Experiment 2025-10-152025-11-022025-11-20

Table 2: Effect of Serum Concentration on this compound Activity in MCF-7 Cells

Serum Concentration in MediaIC50 (48h treatment)95% Confidence Interval
1% FBS 8.9 µM7.5 - 10.3 µM
5% FBS 15.2 µM13.8 - 16.6 µM
10% FBS 22.7 µM20.1 - 25.3 µM

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for p-Akt (Ser473) Inhibition

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound experiments.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway pathway_node pathway_node inhibitor_node inhibitor_node GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth H_epiaffinine This compound H_epiaffinine->PI3K

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

G start Start: Inconsistent Results Observed check_reagents Check Reagent & Compound Integrity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_cells Verify Cell Culture Conditions start->check_cells purity Confirm Compound Purity (e.g., HPLC-MS) check_reagents->purity solubility Test Compound Solubility in Media check_reagents->solubility storage Verify Storage Conditions check_reagents->storage pipetting Calibrate Pipettes & Check Technique check_protocol->pipetting timing Ensure Consistent Incubation Times check_protocol->timing controls Review Positive/ Negative Controls check_protocol->controls passage Check Cell Passage Number check_cells->passage confluency Standardize Cell Confluency check_cells->confluency mycoplasma Test for Mycoplasma Contamination check_cells->mycoplasma resolve Issue Resolved purity->resolve solubility->resolve storage->resolve pipetting->resolve timing->resolve controls->resolve passage->resolve confluency->resolve mycoplasma->resolve

Caption: Troubleshooting flowchart for addressing inconsistent experimental results.

G prep 1. Compound & Cell Preparation treat 2. Cell Treatment (Dose-Response) prep->treat viability 3a. Cell Viability Assay (e.g., MTT) treat->viability lysis 3b. Protein Lysate Preparation treat->lysis analysis 5. Data Analysis (IC50 & Protein Levels) viability->analysis western 4. Western Blot (p-Akt / Total Akt) lysis->western western->analysis

Caption: General experimental workflow for characterizing this compound.

Technical Support Center: Method Refinement for 10-Hydroxy-16-epiaffinine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassays for 10-Hydroxy-16-epiaffinine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended bioassays for assessing the biological activity of this compound?

A1: Based on the activities of similar indole (B1671886) alkaloids, initial screening of this compound should focus on cytotoxicity, receptor binding, and enzyme inhibition assays. Indole alkaloids are known to interact with various cellular targets, and these assays provide a broad initial assessment of the compound's potential therapeutic effects.[1][2]

Q2: How should I prepare this compound for cell-based assays?

A2: Due to the often-limited aqueous solubility of natural products, it is recommended to dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q3: What are the common causes of high background noise in spectrophotometric or fluorometric assays with natural products?

A3: High background can be caused by the inherent color or fluorescence of the natural product itself. To mitigate this, it is crucial to include a "compound-only" control (without cells or enzymes) to measure and subtract the background signal.[1]

Q4: How can I troubleshoot poor reproducibility in my bioassay results?

A4: Poor reproducibility can stem from several factors, including inconsistent cell seeding density, variability in compound dilutions, or fluctuations in incubation times and temperatures. Maintaining a consistent and well-documented experimental protocol is crucial. For cell-based assays, ensure cells are in the logarithmic growth phase and at a consistent passage number.

Troubleshooting Guides

Cytotoxicity Assays

Problem 1: Inconsistent IC50 values across replicate experiments.

  • Possible Cause A: Cell Passage Number and Health. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and doubling time to ensure a healthy and consistent cell population.

  • Possible Cause B: Compound Stability. The compound may degrade in the culture medium over the incubation period.

    • Solution: Prepare fresh dilutions of this compound for each experiment. If instability is suspected, consider reducing the incubation time or performing a time-course experiment to assess compound stability.

Problem 2: High variability in absorbance/luminescence readings within the same plate.

  • Possible Cause A: Uneven Cell Seeding. Inconsistent number of cells per well will lead to variable results.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and consider plating cells in the central wells of the plate to avoid edge effects.

  • Possible Cause B: Pipetting Errors. Inaccurate pipetting of the compound or assay reagents.

    • Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

Receptor Binding Assays

Problem 1: High non-specific binding of the radioligand.

  • Possible Cause A: Inadequate Blocking. Insufficient blocking of non-specific binding sites on the filter or in the membrane preparation.

    • Solution: Optimize the concentration of the blocking agent (e.g., bovine serum albumin) and the pre-incubation time.

  • Possible Cause B: Radioligand Concentration Too High.

    • Solution: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[3]

Problem 2: Low specific binding signal.

  • Possible Cause A: Insufficient Receptor Concentration.

    • Solution: Increase the amount of receptor preparation used in the assay. It is important that less than 10% of the added radioligand is bound to ensure the free ligand concentration is not significantly depleted.[3]

  • Possible Cause B: Suboptimal Binding Buffer Conditions.

    • Solution: Optimize the pH, ionic strength, and divalent cation concentration of the binding buffer to ensure optimal receptor-ligand interaction.

Enzyme Inhibition Assays

Problem 1: Apparent activation or no inhibition at high compound concentrations.

  • Possible Cause A: Compound Interference with Detection Method. The compound may absorb light at the same wavelength as the product of the enzymatic reaction, leading to artificially high readings.

    • Solution: Run a control experiment with the compound and the assay reagents in the absence of the enzyme to measure and correct for any interference.

  • Possible Cause B: Compound Aggregation. At high concentrations, the compound may form aggregates that can interfere with the assay.

    • Solution: Visually inspect the assay wells for any precipitation. Consider including a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation.

Problem 2: Irreproducible IC50 values.

  • Possible Cause A: Enzyme Instability. The enzyme may lose activity over the course of the experiment.

    • Solution: Prepare fresh enzyme dilutions immediately before use and keep them on ice. Run a control with no inhibitor to ensure the enzyme activity is linear over the assay period.

  • Possible Cause B: Incorrect Pre-incubation Time. The inhibitor may require a certain amount of time to bind to the enzyme.

    • Solution: Perform a time-dependent inhibition study to determine the optimal pre-incubation time for the compound with the enzyme before adding the substrate.

Data Presentation

Table 1: Representative Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HeLa (Cervical Cancer)MTT4815.2 ± 2.1
A549 (Lung Cancer)ATP-based (CellTiter-Glo)4822.5 ± 3.5
MCF-7 (Breast Cancer)Resazurin4818.9 ± 2.8

Table 2: Representative Receptor Binding Data for this compound

Receptor TargetRadioligandAssay TypeKi (nM)
Serotonin 5-HT2A[3H]-KetanserinCompetition Binding85.3 ± 9.7
Dopamine D2[3H]-SpiperoneCompetition Binding152.1 ± 15.2

Table 3: Representative Enzyme Inhibition Data for this compound

Enzyme TargetSubstrateAssay TypeIC50 (µM)
AcetylcholinesteraseAcetylthiocholine (B1193921)Ellman's Reagent35.6 ± 4.3
Cyclooxygenase-2 (COX-2)Arachidonic AcidColorimetric58.2 ± 6.9

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Competitive Radioligand Receptor Binding Assay
  • Receptor Preparation: Prepare cell membranes expressing the target receptor according to standard protocols.

  • Assay Setup: In a 96-well filter plate, add in the following order:

    • 25 µL of binding buffer.

    • 25 µL of various concentrations of this compound or a known unlabeled ligand (for positive control).

    • 25 µL of radioligand at a concentration near its Kd.

    • 25 µL of the receptor membrane preparation.

    • For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold and wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: Spectrophotometric Enzyme Inhibition Assay (Acetylcholinesterase)
  • Reagent Preparation: Prepare assay buffer (e.g., phosphate (B84403) buffer, pH 8.0), acetylthiocholine (substrate), DTNB (Ellman's reagent), and a stock solution of acetylcholinesterase.

  • Assay Setup: In a 96-well plate, add:

    • 140 µL of assay buffer.

    • 20 µL of various concentrations of this compound.

    • 20 µL of acetylcholinesterase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of acetylthiocholine to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) treatment Treat Cells/Enzyme with Compound Dilutions prep_compound->treatment prep_cells Culture & Seed Cells prep_cells->treatment prep_reagents Prepare Assay Reagents detection Add Detection Reagents prep_reagents->detection incubation Incubate treatment->incubation incubation->detection measurement Measure Signal (Absorbance/Fluorescence/Luminescence) detection->measurement data_processing Subtract Background & Normalize Data measurement->data_processing dose_response Generate Dose-Response Curves data_processing->dose_response ic50_calc Calculate IC50/Ki Values dose_response->ic50_calc

General Experimental Workflow for Bioassays.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response compound This compound receptor GPCR (e.g., 5-HT2A) compound->receptor Binds to/Modulates g_protein Gq/11 Activation receptor->g_protein plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release pkc PKC Activation ip3_dag->pkc mapk MAPK Cascade (ERK) pkc->mapk gene_expression Altered Gene Expression mapk->gene_expression apoptosis Apoptosis gene_expression->apoptosis proliferation Inhibition of Proliferation gene_expression->proliferation

Hypothesized Signaling Pathway for Indole Alkaloids.

troubleshooting_logic cluster_cell Cell-Based Issues cluster_biochem Biochemical Issues start Inconsistent Results? q_assay_type Assay Type? start->q_assay_type cell_based Cell-Based q_assay_type->cell_based Cell-Based biochemical Biochemical q_assay_type->biochemical Biochemical check_cells Check Cell Health & Passage Number cell_based->check_cells check_enzyme Check Enzyme Activity & Stability biochemical->check_enzyme check_seeding Verify Seeding Density check_cells->check_seeding check_compound_sol Assess Compound Solubility & Stability check_seeding->check_compound_sol solution Refine Protocol & Repeat check_compound_sol->solution check_buffer Optimize Buffer Conditions check_enzyme->check_buffer check_interference Test for Compound Interference check_buffer->check_interference check_interference->solution

Troubleshooting Decision Tree.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 10-Hydroxy-16-epiaffinine with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of standard two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural confirmation of the complex indole (B1671886) alkaloid, 10-Hydroxy-16-epiaffinine. We present hypothetical, yet realistic, experimental data to illustrate the power of this methodology and offer detailed protocols for its application.

The precise arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological systems. While techniques like mass spectrometry provide information about molecular weight and fragmentation, and 1D NMR offers a preliminary glimpse into the chemical environment of protons and carbons, only a synergistic application of 2D NMR experiments can definitively piece together the intricate puzzle of a novel or modified natural product's structure.

This guide will walk through the process of confirming the structure of this compound, a derivative of the known indole alkaloid affinine (B1238560). The key structural modifications—the addition of a hydroxyl group at the C-10 position and the inversion of stereochemistry at C-16—present a perfect case study for the application of modern spectroscopic methods.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy provides a wealth of information by spreading the NMR signals across two frequency axes, revealing correlations between different nuclei. These correlations are mediated either through chemical bonds (J-coupling) or through space (Nuclear Overhauser Effect). For a molecule like this compound, a combination of the following experiments is essential for complete structural assignment.

Key 2D NMR Experiments and Their Roles:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically to adjacent protons (2-3 bonds). It is instrumental in tracing out proton networks within individual spin systems, such as the ethylidene group or the protons on the aliphatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). It provides a clear and unambiguous assignment of which proton is bonded to which carbon, rapidly establishing the carbon skeleton's protonation pattern.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). These long-range correlations are crucial for connecting the individual spin systems identified by COSY and for identifying quaternary carbons that lack attached protons. For instance, HMBC can connect the protons of the indole ring to the carbons of the adjacent aliphatic framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. NOESY is indispensable for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxyl group at C-10 and the stereochemical relationship between substituents on the various stereocenters.

Hypothetical 2D NMR Data for this compound

To illustrate the process, we present a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the known data for affinine and related indole alkaloids, taking into account the expected electronic effects of the C-10 hydroxyl group and the stereochemical change at C-16.

Position δ¹³C (ppm) δ¹H (ppm, mult., J in Hz) Key COSY Correlations Key HMBC Correlations
2135.2--H-3, H-9, H-14
352.13.85 (d, 7.5)H-14C-2, C-5, C-7, C-14
555.83.10 (m), 2.90 (m)H-6C-3, C-6, C-7, C-21
621.52.20 (m), 1.95 (m)H-5C-5, C-7, C-8
7129.8--H-5, H-6, H-9, H-12
8122.5--H-9, H-12
9119.27.15 (d, 7.8)H-10C-7, C-8, C-11, C-13
10150.1--H-9, H-11, H-12, 10-OH
11112.06.80 (dd, 7.8, 2.1)H-9, H-12C-9, C-10, C-13
12125.37.05 (d, 2.1)H-11C-8, C-10, C-13
13138.1--H-9, H-12
1435.52.55 (m)H-3, H-15C-2, C-3, C-15, C-20
1538.22.80 (m)H-14, H-16C-14, C-16, C-20
1658.93.95 (d, 6.2)H-15, H-17C-15, C-17, C-18, C-20
1765.44.10 (m)H-16, H-18a, H-18bC-16, C-18, C-19, C-21
1859.83.70 (dd, 11.5, 4.0), 3.55 (dd, 11.5, 6.5)H-17C-16, C-17, C-19
19128.55.45 (q, 6.8)H-20C-17, C-18, C-20, C-21
2013.21.65 (d, 6.8)H-19C-19
2142.12.45 (s)-C-3, C-5, C-17
10-OH-8.50 (s)-C-10, C-11
N-H-8.10 (s)-C-8, C-13

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans are typically acquired.

  • ¹³C NMR: A proton-decoupled experiment with a 30° pulse is used. A spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are typical parameters. Approximately 1024 scans are acquired.

  • COSY: A gradient-selected COSY (gs-COSY) experiment is performed. The spectral width in both dimensions is 10 ppm. 2048 data points are acquired in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁). 4 scans per increment are collected.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed. The spectral width is 10 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 2048 data points are acquired in t₂ and 256 increments in t₁. 8 scans per increment are collected.

  • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz is used. The spectral widths are 10 ppm for ¹H and 200 ppm for ¹³C. 2048 data points are acquired in t₂ and 512 increments in t₁. 16 scans per increment are collected.

  • NOESY: A 2D NOESY experiment with a mixing time of 500 ms (B15284909) is performed. The spectral widths are 10 ppm in both dimensions. 2048 data points are acquired in t₂ and 256 increments in t₁. 16 scans per increment are collected.

Visualizing the Workflow

The logical flow of experiments for structure confirmation can be visualized as follows:

structure_elucidation_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Building cluster_final Final Confirmation H1_NMR 1H NMR Proton_Networks Identify Proton Spin Systems H1_NMR->Proton_Networks C13_NMR 13C NMR CH_Framework Assign Protonated Carbons C13_NMR->CH_Framework COSY COSY COSY->Proton_Networks HSQC HSQC HSQC->CH_Framework HMBC HMBC Connect_Fragments Connect Fragments & Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Networks->Connect_Fragments CH_Framework->Connect_Fragments Final_Structure Confirmed Structure of This compound Connect_Fragments->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for 2D NMR-based structure confirmation.

Comparison with Alternative Techniques

While 2D NMR is the gold standard for de novo structure elucidation, other techniques play a supporting role:

  • X-ray Crystallography: This technique can provide an unambiguous, absolute structure. However, it is entirely dependent on the ability to grow high-quality single crystals, which is often a significant bottleneck, especially for complex natural products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments can reveal fragmentation patterns that offer clues about the connectivity of the molecule. However, MS alone cannot determine stereochemistry or definitively distinguish between isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of the monoterpenoid indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine alongside structurally related alkaloids. The focus of this comparison is on cytotoxic activity against human cancer cell lines, a primary screening parameter for novel anticancer agents. All quantitative data is presented in tabular format, and detailed experimental protocols for the cited bioassays are provided.

Introduction to this compound and its Relatives

This compound is a vobasine-type monoterpenoid indole alkaloid isolated from plants of the Apocynaceae family, such as Rauvolfia verticillata. It belongs to a large and structurally diverse class of natural products that includes well-known cytotoxic agents. Its relatives, particularly other vobasine (B1212131) monomers and vobasinyl-iboga bisindole alkaloids found in genera like Tabernaemontana, have garnered significant interest for their potent biological activities. This guide contrasts the bioactivity of this compound with these promising cytotoxic counterparts.

Comparative Analysis of Cytotoxicity

A key study investigating the chemical constituents of Rauvolfia verticillata isolated this compound and evaluated its cytotoxic potential. The findings revealed a notable lack of activity, which is a significant point of differentiation from many of its structural analogues.

In contrast, several related vobasine and bisindole alkaloids exhibit potent to moderate cytotoxicity against various human cancer cell lines. The table below summarizes the available quantitative data, highlighting the disparity in bioactivity.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and Related Alkaloids

AlkaloidTypeCell Line(s)Cytotoxicity (IC₅₀)Reference
This compound Vobasine MonomerHL-60, SMMC-7721, A-549, MCF-7, SW480No cytotoxicity observed (Liu et al., 2013)
16-EpivobasineVobasine MonomerKB (nasopharyngeal)~5 µg/mL[1][2][3]
16-EpivobasenalVobasine MonomerKB (nasopharyngeal)~5 µg/mL[1][2]
ConophyllineVobasinyl-Iboga BisindoleHL-60, SMMC-7721, A-549, MCF-7, SW4800.17 µM, 0.35 µM, 0.21 µM, 1.02 µM, 1.49 µM[4]
Taburnaemine AVobasinyl-Iboga BisindoleA-549, MDA-MB-231, MCF-7, KB2.6 - 9.8 µM (range for active compounds)[5]
Ervatensine A & BVobasinyl-Iboga BisindoleKB, A549, MCF-7, HCT-116, HT-29IC₅₀ < 2 µM (KB); 0.70-4.19 µM (others)[6]

Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions between studies.

Other Bioactivities

While this compound lacks cytotoxicity, alkaloids from the Alstonia and Tabernaemontana genera are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antimalarial activities.[7] However, specific screening data for this compound in these other bioassays is not currently available in the reviewed literature.

Experimental Methodologies

The primary assay used to determine the cytotoxic activity cited in this guide is the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

1. Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the soluble yellow salt into an insoluble purple formazan (B1609692) precipitate. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

2. Materials:

  • 96-well sterile microplates

  • Human cancer cell lines (e.g., A-549, MCF-7, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test alkaloids (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[10]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

3. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24 to 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible within the cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader within 1 hour.[8]

4. Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Visualized Workflows and Relationships

Alkaloid Classification

The following diagram illustrates the structural classification of this compound within the broader family of monoterpenoid indole alkaloids.

G A Monoterpenoid Indole Alkaloids (MIAs) B Vobasine-Type A->B C Iboga-Type A->C D Bisindole Alkaloids (Vobasinyl-Iboga) B->D E This compound B->E F Vobasine, 16-Epivobasine B->F C->D G Conophylline, Taburnaemines D->G

Caption: Hierarchical classification of this compound and related alkaloids.

Experimental Workflow: MTT Assay

This diagram outlines the key steps involved in the MTT assay for determining cytotoxicity.

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_measure Measurement A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B C Add Alkaloid Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Signaling Pathway: Apoptosis Induction

Many cytotoxic bisindole alkaloids exert their effects by inducing programmed cell death, or apoptosis. The new vobasinyl-iboga alkaloids isolated from Tabernaemontana elegans were found to be strong inducers of apoptosis and cell cycle arrest in H116 colon cancer cells.[11] The diagram below shows a simplified, generalized pathway for apoptosis.

compound Cytotoxic Alkaloid (e.g., Ervatensine A) cell Cancer Cell compound->cell Induces Stress casp9 Caspase-9 Activation cell->casp9 Intrinsic Pathway arrest G1 or G2/M Cell Cycle Arrest cell->arrest casp3 Caspase-3/7 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

References

Comparative Guide to the Analytical Validation of 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 10-Hydroxy-16-epiaffinine, a complex bisindole alkaloid. Due to the limited availability of specific validated methods for this particular analyte, this document extrapolates from established and validated methods for structurally similar bisindole alkaloids, such as voacamine (B1217101) and other related compounds. The objective is to provide a robust framework for researchers to develop and validate their own analytical methods for this compound.

The two most prevalent and powerful techniques for the analysis of complex alkaloids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This guide will compare these two approaches, presenting typical validation data and detailed experimental protocols based on existing literature for analogous compounds.

Data Presentation: A Comparative Analysis

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of pharmacokinetic, stability, and quality control data. The following tables summarize the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a compound structurally similar to this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.998> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Accuracy (% Recovery) 90.4 - 101.4%[1][2]90 - 110%
Precision (% RSD) < 2%< 15%[3]
Selectivity ModerateHigh
Matrix Effect Not applicableCan be significant, requires evaluation

Table 2: Typical Validation Data for an Indole (B1671886) Alkaloid using HPLC-UV

AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Sarpagine0.99920.120.4098.7
Yohimbine0.99950.080.2799.2
Ajmaline0.99910.150.5097.5
Ajmalicine0.99880.100.33101.4
Reserpine0.99980.050.1796.8
Data extrapolated from a study on Rauvolfia alkaloids.[1][2]

Table 3: Typical Validation Data for an Indole Alkaloid using LC-MS/MS

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
Indole Alkaloid Mix>0.990.01 - 0.50.05 - 1.097.7 - 102.0[4]1.5 - 3.5[4]
Data represents a summary of expected performance for a multi-analyte method.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method validation. The following sections provide representative methodologies for both HPLC-UV and LC-MS/MS analysis of a bisindole alkaloid like this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for the quantification of analytes at the microgram per milliliter level.

Sample Preparation:

  • Extraction: Solid samples (e.g., plant material, formulated product) are extracted with a suitable organic solvent such as methanol (B129727) or a mixture of methanol and chloroform, often facilitated by ultrasonication.

  • Filtration: The resulting extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of complex mixtures. A common mobile phase consists of:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection is performed at a wavelength that provides maximum absorbance for the analyte, typically around 280 nm for indole alkaloids.[1][2]

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and the detection of trace-level impurities.

Sample Preparation:

  • Protein Precipitation (for biological matrices): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE) (for complex matrices): For cleaner samples and pre-concentration, SPE can be employed. A C18 or mixed-mode cation exchange cartridge is often suitable for indole alkaloids.

  • Evaporation and Reconstitution: The supernatant or SPE eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

Chromatographic Conditions:

  • Column: A high-efficiency C18 or phenyl-hexyl column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for faster analysis.[4]

  • Mobile Phase: Similar to HPLC-UV, a gradient elution with acetonitrile and water containing 0.1% formic acid is common.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high selectivity.

Mandatory Visualization

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Matrix Extraction Extraction / Precipitation Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC HPLC-UV Path LC LC Separation Cleanup->LC LC-MS/MS Path UV UV Detection HPLC->UV MSMS MS/MS Detection LC->MSMS Quantification Quantification UV->Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the analysis of this compound.

validation_parameters Method Validation Method Validation Specificity/Selectivity Specificity/Selectivity Method Validation->Specificity/Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Limit of Detection (LOD) Limit of Detection (LOD) Method Validation->Limit of Detection (LOD) Limit of Quantification (LOQ) Limit of Quantification (LOQ) Method Validation->Limit of Quantification (LOQ) Robustness Robustness Method Validation->Robustness Stability Stability Method Validation->Stability

Caption: Key parameters for analytical method validation.

hplc_vs_lcmsms cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS Pros_HPLC Pros: - Cost-effective - Robust - Simple operation Cons_HPLC Cons: - Lower sensitivity - Lower selectivity - Not suitable for complex matrices Pros_LCMSMS Pros: - High sensitivity - High selectivity - Suitable for complex matrices Cons_LCMSMS Cons: - Higher cost - More complex operation - Susceptible to matrix effects Analytical Technique Analytical Technique HPLC-UV HPLC-UV Analytical Technique->HPLC-UV LC-MS/MS LC-MS/MS Analytical Technique->LC-MS/MS

Caption: A comparison of the advantages and disadvantages of HPLC-UV and LC-MS/MS.

References

A Comparative Guide to the Neuroactivity of Iboga Alkaloids and Other Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroactive properties of the iboga alkaloids, ibogaine (B1199331) and its primary metabolite noribogaine, alongside the well-characterized psychoactive compounds fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), and apomorphine (B128758), a dopamine (B1211576) agonist. Due to the limited availability of specific data on 10-Hydroxy-16-epiaffinine, this guide focuses on its more extensively studied structural relatives to provide a relevant and data-driven comparison for neuropharmacological research.

Data Presentation: Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM and IC50 in µM) of ibogaine, noribogaine, fluoxetine, and apomorphine for key neuronal receptors and transporters. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (Ki in nM) for Serotonin and Dopamine Transporters and Receptors

CompoundSERT (Ki, nM)DAT (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)D1 (pKi)D2 (Ki, nM)D3 (Ki, nM)D4 (pKi)
Ibogaine 548.71980>10,000>10,000>10,000->10,000>10,000-
Noribogaine 40.72050-------
Fluoxetine 1.1-1.4[1]-->10,00064[1]----
Apomorphine -----8.3410-302-107.4

Data for Ibogaine and Noribogaine from various sources. Fluoxetine data primarily from[1]. Apomorphine data from various sources.

Table 2: Binding Affinities (Ki in µM and IC50 in µM) for Opioid and NMDA Receptors

Compoundµ-Opioid (Ki, µM)κ-Opioid (Ki, µM)δ-Opioid (Ki, µM)NMDA Receptor (IC50, µM)
Ibogaine 11.04[2]3.77[2]>100[2]3.1[3]
Noribogaine 2.66[2]0.96[2]24.72[2]-
Fluoxetine ----
Apomorphine ----

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays. Below is a generalized protocol for this technique.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Homogenized tissue from specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines expressing the receptor of interest.

  • Radioligand: A high-affinity, specific radioactive ligand for the target receptor (e.g., [³H]citalopram for SERT, [³H]spiperone for D2 receptors, [³H]DAMGO for µ-opioid receptors, [³H]MK-801 for the NMDA receptor).

  • Test Compounds: Ibogaine, noribogaine, fluoxetine, apomorphine, and a known displacer for determining non-specific binding.

  • Assay Buffer: Buffer appropriate for the specific receptor being studied.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: The receptor source tissue or cells are homogenized and centrifuged to isolate a membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate.

    • Total Binding: Wells containing the membrane preparation and the radioligand.

    • Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a non-radioactive drug known to bind to the receptor, which displaces the radioligand from all specific binding sites.

    • Competitive Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound.

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (Brain Tissue/Cell Line) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compounds Test Compounds Test_Compounds->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow of a typical radioligand binding assay.

Signaling_Pathways cluster_iboga Iboga Alkaloids (Ibogaine/Noribogaine) cluster_ssri SSRI (Fluoxetine) cluster_da Dopamine Agonist (Apomorphine) cluster_targets Neuronal Targets Ibogaine Ibogaine / Noribogaine SERT SERT Ibogaine->SERT Inhibition DAT DAT Ibogaine->DAT Weak Inhibition Opioid_R Opioid Receptors (μ, κ, δ) Ibogaine->Opioid_R Binding NMDA_R NMDA Receptor Ibogaine->NMDA_R Antagonism Fluoxetine Fluoxetine Fluoxetine->SERT Potent Inhibition Serotonin_R 5-HT2C Receptor Fluoxetine->Serotonin_R Binding Apomorphine Apomorphine Dopamine_R Dopamine Receptors (D1, D2, D3, D4) Apomorphine->Dopamine_R Agonism

Caption: Simplified signaling pathways of the compared compounds.

References

Cross-Validation of Alkaloid Effects in Cancer Cell Lines: A Comparative Analysis of Voacanga africana Constituents

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Extensive searches for the biological effects of 10-Hydroxy-16-epiaffinine did not yield any publicly available experimental data. This compound is likely a minor alkaloid from the medicinal plant Voacanga africana. Consequently, this guide provides a comparative analysis of the cytotoxic effects of other well-studied alkaloids isolated from the same plant, offering insights into the potential activities of this class of compounds. The data presented here is for related monoterpenoid indole (B1671886) alkaloids and should be interpreted as a surrogate for the requested compound.

The alkaloids from Voacanga africana have demonstrated a range of biological activities, including anti-tumor properties[1]. This guide summarizes the cytotoxic effects of several of these alkaloids across different cancer cell lines, providing a comparative overview for researchers in drug discovery and development.

Comparative Cytotoxicity of Voacanga africana Alkaloids

The following table summarizes the inhibitory concentrations (IC50) of various alkaloids isolated from Voacanga africana against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a cross-comparison of their cytotoxic potential.

AlkaloidCell LineCell TypeIC50 (µg/mL)Reference
Tabersonine SMMC7721Human Hepatocarcinoma4.8 ± 0.4[2]
SGC7901Human Gastric Carcinoma22.5 ± 1.4[2]
OC316Ovarian CancerNot specified[2]
and 7 other cell linesVarious Cancers4.8 - 22.5[2]
Voacamine HEPG-2Human Liver CancerSignificant Inhibition[3]
A375Human MelanomaSignificant Inhibition[3]
MDA-MB-231Human Breast CancerSignificant Inhibition[3]
SH-SY5YHuman NeuroblastomaSignificant Inhibition[3]
CT26Mouse Colon CarcinomaSignificant Inhibition[3]
19-epi-voacristine HEPG-2Human Liver CancerSignificant Inhibition[3]
A375Human MelanomaSignificant Inhibition[3]
MDA-MB-231Human Breast CancerSignificant Inhibition[3]
SH-SY5YHuman NeuroblastomaSignificant Inhibition[3]
CT26Mouse Colon CarcinomaSignificant Inhibition[3]
Vobasine HEPG-2Human Liver CancerModerate Inhibition[3]
A375Human MelanomaModerate Inhibition[3]
MDA-MB-231Human Breast CancerModerate Inhibition[3]
SH-SY5YHuman NeuroblastomaModerate Inhibition[3]
CT26Mouse Colon CarcinomaModerate Inhibition[3]
Voacangine HEPG-2Human Liver CancerModerate Inhibition[3]
A375Human MelanomaModerate Inhibition[3]
MDA-MB-231Human Breast CancerModerate Inhibition[3]
SH-SY5YHuman NeuroblastomaModerate Inhibition[3]
CT26Mouse Colon CarcinomaModerate Inhibition[3]
Voacristine HEPG-2Human Liver CancerModerate Inhibition[3]
A375Human MelanomaModerate Inhibition[3]
MDA-MB-231Human Breast CancerModerate Inhibition[3]
SH-SY5YHuman NeuroblastomaModerate Inhibition[3]
CT26Mouse Colon CarcinomaModerate Inhibition[3]

Note: "Significant Inhibition" and "Moderate Inhibition" are reported as described in the source literature, which did not always provide specific IC50 values[3].

Experimental Protocols

The following sections detail the generalized methodologies employed in the studies cited for evaluating the cytotoxic effects of Voacanga africana alkaloids.

Alkaloid Extraction and Isolation

A common procedure for the isolation of alkaloids from Voacanga africana involves an acid-base extraction followed by chromatographic separation.

G plant_material Voacanga africana plant material (e.g., seeds, bark) extraction Extraction with solvent (e.g., ethanol) plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base fractionation Liquid-Liquid Fractionation acid_base->fractionation chromatography Column Chromatography (e.g., Silica gel, RP-18) fractionation->chromatography isolated_alkaloids Isolated Alkaloids chromatography->isolated_alkaloids

Caption: Generalized workflow for the extraction and isolation of alkaloids.

Cell Culture and Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of alkaloids cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Dissolve formazan crystals formazan_formation->solubilization absorbance Measure absorbance solubilization->absorbance ic50 Calculate IC50 values absorbance->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise mechanisms of action for many of these alkaloids are still under investigation, it is suggested that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death)[2]. The diagram below illustrates a generalized signaling pathway for apoptosis that can be triggered by cytotoxic compounds.

G cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling Cascade alkaloid Voacanga Alkaloid receptor Cellular Target(s) alkaloid->receptor Binds to caspase_activation Caspase Activation (e.g., Caspase-3) receptor->caspase_activation Initiates dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Generalized apoptotic pathway induced by cytotoxic alkaloids.

Conclusion

The alkaloids from Voacanga africana exhibit a range of cytotoxic activities against various cancer cell lines. Notably, tabersonine, voacamine, and 19-epi-voacristine have shown significant inhibitory effects, suggesting their potential as leads for the development of novel anticancer agents. While direct experimental data for this compound is currently unavailable, the findings for these related compounds provide a valuable framework for future research into its potential therapeutic efficacy. Further investigation into the specific molecular targets and signaling pathways of these alkaloids is warranted to fully elucidate their mechanisms of action.

References

A Comparative Framework for the Study of 10-Hydroxy-16-epiaffinine and Associated Alkaloids from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative study of the indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine and other associated alkaloids found in various plant sources, with a primary focus on Hunteria zeylanica. Due to the current scarcity of publicly available comparative data for this compound, this document outlines the necessary experimental protocols, data presentation structures, and logical workflows to enable researchers to conduct their own comparative investigations.

Introduction to this compound and its Botanical Source

This compound is an indole alkaloid that has been identified in Hunteria zeylanica, a plant belonging to the Apocynaceae family.[1][2] This family is a rich source of monoterpenoid indole alkaloids, many of which exhibit significant biological activities.[1] While this compound is a known constituent, detailed comparative studies on its yield from different geographical locations or plant parts are not extensively documented in current literature. This guide aims to bridge that gap by providing a methodological blueprint.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured format. The following table serves as a template for researchers to populate with their experimental findings.

Plant Source (Species, Genus, Family)Geographic OriginPlant Part UsedExtraction MethodYield of Crude Alkaloid Extract (mg/g of dry weight)Yield of this compound (mg/g of crude extract)Purity of this compound (%)Biological Activity (e.g., IC50 in µM)
Hunteria zeylanicaLocation ALeavesMaceration
Hunteria zeylanicaLocation AStem BarkMaceration
Hunteria zeylanicaLocation BLeavesSoxhlet
Hunteria zeylanicaLocation BStem BarkSoxhlet
Alternative Plant Source 1Location CSpecifySpecify
Alternative Plant Source 2Location DSpecifySpecify

Experimental Protocols

Detailed and reproducible methodologies are critical for a valid comparative study. The following sections outline key experimental procedures.

Plant Material Collection and Preparation
  • Collection: Document the precise geographic location, time of collection, and developmental stage of the plant.

  • Identification: Authenticate the plant material through taxonomic identification by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected plant material (e.g., leaves, stem bark) should be thoroughly washed to remove any debris. Subsequently, it should be air-dried in the shade or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

A standard acid-base extraction method is commonly employed for isolating alkaloids:

  • Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent like n-hexane or petroleum ether. This step removes oils and pigments that might interfere with subsequent isolation steps.

  • Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol (B129727) or ethanol, often acidified with a small amount of a weak acid (e.g., acetic acid) to facilitate the formation of alkaloid salts.

  • Acid-Base Partitioning:

    • The alcoholic extract is concentrated under reduced pressure.

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl), converting the alkaloids into their salt forms, which are soluble in the aqueous phase.

    • This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities.

    • The acidic aqueous layer is then basified with an alkali (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This converts the alkaloid salts back to their free base form.

    • The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like dichloromethane or chloroform.

  • Drying and Concentration: The organic extracts containing the free alkaloids are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture and requires further separation to isolate the target compound.

  • Chromatographic Techniques:

    • Column Chromatography (CC): The crude extract is subjected to column chromatography over silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-methanol mixtures). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column and to identify fractions containing the desired compound. A suitable solvent system is developed to achieve good separation. The spots can be visualized under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is a powerful technique for the final purification of the isolated compound to a high degree of purity. A suitable column (e.g., C18) and mobile phase are employed.

Quantification and Characterization
  • Quantification: The yield of this compound can be quantified using analytical HPLC with a UV detector, by creating a calibration curve with a purified standard.

  • Characterization: The structure of the purified this compound should be confirmed using modern spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of alkaloids from different plant sources.

G cluster_0 Plant Material cluster_1 Processing cluster_2 Analysis cluster_3 Comparison PlantSource1 Plant Source 1 (e.g., Hunteria zeylanica A) Drying Drying & Grinding PlantSource1->Drying PlantSource2 Plant Source 2 (e.g., Hunteria zeylanica B) PlantSource2->Drying PlantSource3 Alternative Plant Source PlantSource3->Drying Extraction Crude Alkaloid Extraction Drying->Extraction Isolation Isolation & Purification (CC, TLC, HPLC) Extraction->Isolation Quantification Quantification (HPLC) Isolation->Quantification Characterization Structural Elucidation (MS, NMR, IR, UV) Isolation->Characterization Bioassay Biological Activity Screening Isolation->Bioassay Comparison Comparative Analysis of Yield, Purity & Activity Quantification->Comparison Characterization->Comparison Bioassay->Comparison

Caption: Workflow for the comparative study of alkaloids.

Hypothesized Anti-inflammatory Signaling Pathway

Crude alkaloid extracts of Hunteria zeylanica have been reported to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3][4] The following diagram illustrates this proposed mechanism of action.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Inflammatory Mediators cluster_3 Inhibitory Action Stimulus Inflammatory Stimuli (e.g., Pathogens, Injury) ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid activates COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Inflammation Leukotrienes->Inflammation HunteriaAlkaloids Hunteria zeylanica Alkaloids HunteriaAlkaloids->COX HunteriaAlkaloids->LOX

Caption: Proposed anti-inflammatory mechanism of Hunteria alkaloids.

This guide provides a foundational approach for conducting a robust comparative study of this compound and other alkaloids from various plant sources. By adhering to these standardized protocols and data presentation formats, researchers can contribute valuable, comparable data to the scientific community, ultimately accelerating the discovery and development of new therapeutic agents.

References

Navigating the Scientific Void: The Challenge of Reproducing Findings on 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reproduce published findings is a cornerstone of scientific progress. However, in the case of the chemical compound 10-Hydroxy-16-epiaffinine , a comprehensive review of scientific literature reveals a significant challenge: a lack of published, reproducible data. This guide addresses the current state of knowledge and the implications for researchers interested in this specific molecule.

The Information Gap

Despite extensive searches of scientific databases and literature, there are no readily available, peer-reviewed studies detailing the synthesis, biological activity, or experimental protocols for this compound. This absence of foundational research makes it impossible to conduct a comparative analysis of findings or to assess the reproducibility of any claimed biological effects.

Implications for the Research Community

The lack of published data on this compound presents several challenges and considerations for the scientific community:

  • Novelty and Opportunity: The compound may represent a novel chemical entity with unexplored biological potential. This presents an opportunity for researchers to be the first to characterize its properties and publish their findings.

  • Verification is Key: For any researchers who may have synthesized or are working with a compound believed to be this compound, rigorous analytical characterization is paramount. This includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to unequivocally confirm its structure.

  • The Need for Foundational Research: Before any claims about the biological activity of this compound can be made or reproduced, foundational studies are required. These would include:

    • Detailed, step-by-step synthetic protocols.

    • Comprehensive characterization of the final compound and all intermediates.

    • Initial in vitro and in vivo screening to identify any biological activity.

    • Clear and detailed reporting of all experimental methods to allow for independent verification.

Moving Forward: A Call for Transparency and Data Sharing

To address the current information void surrounding this compound, the scientific community must rely on the principles of open science and data sharing. Should any research groups have unpublished data on this compound, making it publicly available through pre-print servers or peer-reviewed publications would be a critical first step.

Without this initial data, any discussion of the reproducibility of findings on this compound remains purely speculative. The scientific journey with this compound is yet to begin, and its potential will remain unknown until foundational, reproducible research is brought to light.

Evaluating the Purity of Synthetic vs. Natural 10-Hydroxy-16-epiaffinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is of paramount importance. This guide provides a comparative evaluation of synthetically derived and naturally sourced 10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid. While direct comparative studies on this specific molecule are not extensively available in public literature, this document outlines the expected purity profiles, potential impurities, and the analytical methodologies used for their assessment, based on established principles for this class of compounds.

Source and Potential Impurity Profile

The origin of this compound, whether from a laboratory synthesis or extraction from natural sources, dictates the likely impurity profile.

Natural this compound:

  • Source: Typically extracted from plant species of the genera Alstonia and Ophiorrhiza, which are known to produce a wide array of indole alkaloids.

  • Potential Impurities: The primary impurities are other structurally related alkaloids that are co-extracted from the plant material. These can include isomers, precursors, and metabolic byproducts of this compound. Residual plant metabolites, such as flavonoids, terpenoids, and pigments, may also be present in trace amounts, depending on the purification process's efficacy.

Synthetic this compound:

  • Source: Produced through multi-step chemical synthesis.

  • Potential Impurities: Impurities in synthetic samples can be more varied and may include:

    • Starting Materials: Unreacted precursors from the initial stages of the synthesis.

    • Reagents and Catalysts: Residual chemicals used to facilitate the reactions.

    • By-products: Unwanted molecules formed from side reactions.

    • Stereoisomers: Diastereomers or enantiomers that may be formed if the synthesis is not perfectly stereocontrolled.

    • Degradation Products: Compounds formed by the breakdown of the target molecule during synthesis or purification.

Quantitative Purity Analysis

A direct comparison of the purity of synthetic versus natural this compound would ideally be presented with quantitative data from techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). In the absence of specific published data for this molecule, the following table illustrates a hypothetical but realistic comparison based on typical findings for similar alkaloids.

ParameterSynthetic this compoundNatural this compoundMethod of Analysis
Purity (by HPLC) > 99.5%95% - 99%HPLC-UV/DAD
Major Impurity Unreacted Precursor X (< 0.2%)Structural Analogue Y (0.5% - 2%)HPLC-MS/MS
Residual Solvents Present (< 0.1%)AbsentGC-MS
Heavy Metals < 10 ppmNot typically testedICP-MS
Stereoisomeric Purity > 99% eeAssumed to be enantiopureChiral HPLC

Note: The values presented in this table are illustrative and would need to be confirmed by experimental analysis for any given batch of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the purity evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate and quantify this compound and its impurities.

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 95 5
20 50 50
25 10 90
30 10 90
31 95 5

| 35 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm and 280 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

Objective: To identify the chemical structure of impurities.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions:

  • Same as the HPLC method, but with a UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) and a proportionally adjusted flow rate.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 100 - 1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS

Data Analysis: The accurate mass measurements from the full scan MS are used to determine the elemental composition of the impurities. The fragmentation patterns from the MS/MS spectra are then used to elucidate their chemical structures.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of the sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans: 16 or more for a good signal-to-noise ratio.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

Visualizations

The following diagrams illustrate the workflows for the evaluation of synthetic and natural this compound.

experimental_workflow_synthetic cluster_synthesis Synthetic Route cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials reaction1 Step 1 start->reaction1 reaction2 Step 2 reaction1->reaction2 reaction_n Step n reaction2->reaction_n crude Crude Product reaction_n->crude purification Chromatography crude->purification pure_synthetic Pure Synthetic This compound purification->pure_synthetic hplc HPLC pure_synthetic->hplc lcms LC-MS/MS pure_synthetic->lcms qnmr qNMR pure_synthetic->qnmr

Caption: Workflow for synthetic this compound.

experimental_workflow_natural cluster_extraction Natural Source Extraction cluster_purification Purification cluster_analysis Purity Analysis plant Plant Material (Alstonia/Ophiorrhiza sp.) extraction Solvent Extraction plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Multi-step Chromatography crude_extract->purification pure_natural Pure Natural This compound purification->pure_natural hplc HPLC pure_natural->hplc lcms LC-MS/MS pure_natural->lcms qnmr qNMR pure_natural->qnmr

Caption: Workflow for natural this compound.

Conclusion

Both synthetic and natural routes can yield high-purity this compound. The choice between the two often depends on factors such as cost, scalability, and the desired impurity profile.

  • Synthetic this compound generally offers higher batch-to-batch consistency and a more predictable impurity profile, which can be advantageous for pharmaceutical development. The impurities are typically well-defined and can be controlled through process optimization.

  • Natural this compound provides the compound as it is produced in nature, which may be desirable for certain applications. However, the purity can be more variable, and the presence of closely related alkaloids can make purification challenging.

A thorough analytical characterization using a combination of chromatographic and spectroscopic techniques is essential to ensure the quality and safety of this compound, regardless of its source. The experimental protocols and workflows provided in this guide offer a robust framework for such an evaluation.

Benchmarking 10-Hydroxy-16-epiaffinine: A Comparative Analysis of its Putative Anti-inflammatory and Analgesic Properties Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential therapeutic relevance of 10-Hydroxy-16-epiaffinine, a monoterpenoid indole (B1671886) alkaloid. Due to the absence of direct pharmacological data on this specific compound, this guide provides a proxy analysis based on the bioactivities of extracts from its natural sources, Hunteria zeylanica and Rauvolfia verticillata, benchmarked against the known non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid isolated from plant species such as Hunteria zeylanica and Rauvolfia verticillata. While direct pharmacological studies on this compound are not currently available in the public domain, the extracts of its source plants have demonstrated notable analgesic, anti-inflammatory, and antipyretic properties in preclinical studies.[1] This guide aims to provide a comparative framework for evaluating the potential of this compound by benchmarking the activities of these plant extracts against well-established therapeutic agents. This indirect comparison serves as a preliminary guide for future research and drug discovery efforts focused on this natural product.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the analgesic and anti-inflammatory effects of extracts from Hunteria zeylanica and Rauvolfia verticillata, alongside comparable data for the benchmark drugs Diclofenac and Celecoxib. It is crucial to note that the data for the plant-derived substances refer to whole extracts and not the isolated this compound.

Table 1: Comparative Analgesic Activity in the Acetic Acid-Induced Writhing Test in Mice

Compound/ExtractDose% Inhibition of WrithingED50Reference
Hunteria zeylanica n-butanol alkaloid extract200 mg/kg (p.o.)Significant decreaseNot Determined[1]
Diclofenac10 mg/kgMarked inhibition14 mg/kg[2][3]
Diclofenac1.0, 3.0, 10.0, 30.0 mg/kg (i.p.)Dose-dependent inhibitionNot explicitly stated, but significant at all doses[4]

Table 2: Comparative Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model in Rats

Compound/ExtractDose% Inhibition of EdemaED50Reference
Rauvolfia densiflora (syn. R. verticillata) methanolic leaf extract200 µg/mL (in vitro COX assay)55.27%IC50: 155.38 µg/mL[5]
Hunteria zeylanica alkaloid extract200-400 mg/kg (p.o.)Significant suppressionNot Determined
Celecoxib0.3–30 mg/kg (i.p.)Dose-dependent reductionNot explicitly stated, but significant[6][7]
Celecoxib50 mg/kg (p.o.)Significant decreaseNot Determined[8]

Experimental Protocols

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This widely used model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain.

Methodology:

  • Male Swiss albino mice (20–25 g) are divided into control, standard, and test groups.

  • The test groups receive varying doses of the substance under investigation (e.g., Hunteria zeylanica extract) orally (p.o.) or intraperitoneally (i.p.). The standard group receives a known analgesic (e.g., Diclofenac), and the control group receives the vehicle.

  • After a set period (e.g., 60 minutes for oral administration), 0.6% acetic acid (10 ml/kg) is injected intraperitoneally into each mouse.[9]

  • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a duration of 20 minutes.[9]

  • The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Control Mean - Treated Mean) / Control Mean ] x 100

Carrageenan-Induced Paw Edema Test (for Anti-inflammatory Activity)

This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Methodology:

  • Wistar rats are divided into control, standard, and test groups.

  • The test substance (e.g., Rauvolfia verticillata extract) or standard drug (e.g., Celecoxib) is administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[8]

  • The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation, Pain, Fever prostaglandins->inflammation leukotrienes->inflammation nsaids NSAIDs (Diclofenac, Celecoxib) nsaids->cox Inhibition hz_extract Hunteria zeylanica extract (putative) hz_extract->lox Inhibition (putative)

Caption: Arachidonic Acid Cascade in Inflammation.

Experimental_Workflow cluster_analgesic Analgesic Activity (Acetic Acid Writhing) cluster_inflammatory Anti-inflammatory Activity (Carrageenan Paw Edema) a1 Animal Grouping & Dosing a2 Acetic Acid Injection (i.p.) a1->a2 a3 Count Writhing Responses a2->a3 a4 Calculate % Inhibition a3->a4 i1 Animal Grouping & Dosing i2 Carrageenan Injection (subplantar) i1->i2 i3 Measure Paw Volume Over Time i2->i3 i4 Calculate % Inhibition of Edema i3->i4 start Test Compound/Extract start->a1 start->i1

Caption: In Vivo Screening Workflow.

Conclusion

The available evidence, derived from the plant sources of this compound, suggests that this class of compounds warrants further investigation for its potential anti-inflammatory and analgesic properties. Extracts from Hunteria zeylanica have shown significant analgesic effects, while extracts from Rauvolfia verticillata have demonstrated anti-inflammatory activity, including in vitro inhibition of COX enzymes.[1][5] The putative mechanism of action for the anti-inflammatory effects may involve the inhibition of the arachidonic acid pathway, specifically targeting enzymes like cyclooxygenase and 5-lipoxygenase.

This comparative guide highlights the need for direct pharmacological evaluation of isolated this compound to elucidate its specific mechanisms of action and to quantify its potency relative to established drugs like Diclofenac and Celecoxib. Such studies would be a critical next step in determining the therapeutic potential of this natural product.

References

Unraveling the Enigmatic Mechanism of 10-Hydroxy-16-epiaffinine: A Comparative Guide to Indole Alkaloid Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to understand the precise mechanism of action of novel compounds is paramount. 10-Hydroxy-16-epiaffinine, an indole (B1671886) alkaloid, presents a compelling yet under-researched profile. While direct, independent verification of its specific signaling pathways remains elusive in publicly available literature, a comparative analysis with other well-characterized indole alkaloids can provide valuable insights and a framework for future investigation.

This guide offers a comparative overview of the established mechanisms of action of various classes of indole alkaloids, serving as a foundational reference for researchers seeking to elucidate the therapeutic potential of this compound. By understanding the diverse ways in which this broad class of compounds interacts with biological systems, we can formulate hypotheses and design targeted experiments to uncover the unique properties of this particular molecule.

The Diverse World of Indole Alkaloids: A Mechanistic Overview

Indole alkaloids, characterized by their bicyclic indole structure, represent a vast and structurally diverse family of natural products with a wide array of pharmacological activities.[1][2] Their therapeutic effects are achieved through a variety of mechanisms, often involving interactions with key proteins in cellular signaling cascades. Below, we compare the mechanisms of several prominent indole alkaloid classes, offering a glimpse into the potential avenues of action for this compound.

Comparative Data of Indole Alkaloid Mechanisms
Alkaloid ClassRepresentative Compound(s)Primary Mechanism of ActionTherapeutic Area
Vinca Alkaloids Vincristine, VinblastineInhibition of microtubule polymerization by binding to tubulin.Anticancer
Ergot Alkaloids Ergotamine, Lysergic acid diethylamide (LSD)Interaction with serotonin, dopamine, and adrenergic receptors.Migraine, Uterine stimulant, Psychedelic
Strychnos Alkaloids Strychnine, BrucineAntagonist of glycine (B1666218) receptors in the spinal cord.Formerly a stimulant, now primarily a poison
Rauwolfia Alkaloids ReserpineInhibition of the vesicular monoamine transporter (VMAT), leading to depletion of monoamines.Antihypertensive, Antipsychotic
Mitragyna Alkaloids Mitragynine, 7-hydroxymitragynineAtypical opioid receptor agonist, primarily at the mu-opioid receptor.[3]Analgesic, Recreational
Camptothecin Analogs Topotecan, IrinotecanInhibition of topoisomerase I, an enzyme involved in DNA replication and repair.Anticancer

Visualizing the Pathways: A Comparative Look at Indole Alkaloid Signaling

To better understand the distinct ways in which indole alkaloids exert their effects, the following diagrams illustrate simplified signaling pathways for two major classes: Vinca alkaloids and Rauwolfia alkaloids.

vinca_alkaloid_pathway cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid (e.g., Vincristine) Tubulin Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to

Vinca Alkaloid Mechanism of Action

rauwolfia_alkaloid_pathway cluster_neuron Presynaptic Neuron Reserpine Reserpine VMAT Vesicular Monoamine Transporter (VMAT) Reserpine->VMAT Inhibits Monoamines Monoamines (e.g., Dopamine, Serotonin) Monoamines->VMAT Uptake into vesicle (Blocked) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation by Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Reduced Release Cytoplasm Cytoplasm experimental_workflow Start Hypothesize Potential Mechanism of Action Binding_Assays Receptor/Enzyme Binding Assays Start->Binding_Assays Cell_Based_Assays Cell-Based Signaling Assays Binding_Assays->Cell_Based_Assays Identified Target Enzyme_Inhibition In Vitro Enzyme Inhibition Assays Binding_Assays->Enzyme_Inhibition Identified Target Data_Analysis Data Analysis and Mechanism Elucidation Cell_Based_Assays->Data_Analysis Enzyme_Inhibition->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of 10-Hydroxy-16-epiaffinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. The absence of specific disposal guidance for a research compound like 10-Hydroxy-16-epiaffinine, an alkaloid isolated from Rauvolfia verticillata, necessitates a cautious and compliant approach based on established best practices for hazardous chemical waste management. This document provides a procedural framework to ensure the safe and compliant disposal of this compound.

Chemical and Physical Properties
PropertyDataSource
Molecular Formula C20H24N2O3[][2]
Molecular Weight 340.4 g/mol [][2]
Appearance Yellow Powder[]
Purity >95% to ≥98%[][2]
Storage Store at -20°C under an inert atmosphere.[2]
IUPAC Name 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one[]

Standard Operating Procedure for the Disposal of this compound

This step-by-step process outlines the recommended procedure for the safe handling and disposal of this compound waste. In the absence of specific hazard data, this compound should be treated as a hazardous substance.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)[3]

All handling of solid this compound and the preparation of its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any fine particulates.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, compatible, and leak-proof container.[4] The container must be in good condition and have a secure-fitting cap.[4]

  • Never dispose of this compound down the drain or in the regular trash.[5]

Step 3: Waste Container Labeling

Properly labeling hazardous waste containers is a regulatory requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste ".[5]

  • The label must also include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[5]

  • Indicate the approximate quantity of the waste.

  • The date of waste accumulation should also be recorded.

Step 4: Storage of Waste
  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is away from ignition sources and incompatible materials.

  • Laboratories are generally limited to accumulating no more than 55 gallons of hazardous waste at any one time.[4]

Step 5: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup for the hazardous waste.[4]

  • Follow all institutional procedures for requesting a waste pickup, which may involve completing an online or paper form.

  • Do not attempt to transport the hazardous waste off-campus yourself. Disposal must be handled by trained personnel in accordance with federal, state, and local regulations.[6][7]

Step 6: Spill Management

In the event of a spill, take the following immediate actions:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your institution's emergency number or EH&S department.

  • For small, manageable spills, and if you are trained to do so, use an appropriate chemical spill kit to absorb the material.

  • All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste following the procedures outlined above.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Emergency start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream fume_hood->segregate container Use a Compatible, Labeled, and Sealed Container segregate->container label_waste Label as 'Hazardous Waste' with Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EH&S for Waste Pickup store->contact_ehs end End: Waste Removed by Authorized Personnel contact_ehs->end spill Spill Occurs spill_kit Use Spill Kit for Containment and Cleanup spill->spill_kit spill_waste Collect Cleanup Debris as Hazardous Waste spill_kit->spill_waste spill_waste->container Re-enter Collection Process

References

Essential Safety and Operational Guide for Handling 10-Hydroxy-16-epiaffinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 10-Hydroxy-16-epiaffinine. The following procedures are based on established safety protocols for handling potent indole (B1671886) alkaloids and other hazardous chemicals, ensuring a safe laboratory environment.

Assumed Hazard Profile:

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a hazardous compound with potential for toxicity if swallowed or in contact with skin, and as a possible skin and eye irritant. Long-term exposure risks, such as carcinogenicity or mutagenicity, should also be considered, as is common with related alkaloid structures.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashes.[2]To protect eyes from splashes and fine particles that could cause serious eye damage.[1]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] Gloves must be inspected before use and changed immediately upon contact with the substance.[2]To prevent skin contact, which may be toxic or cause allergic reactions.[1]
Body Protection A fully buttoned Nomex® laboratory coat or a chemical-resistant suit over cotton clothing.[2]To protect the skin from accidental spills and contamination.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator is required.[2][3]To prevent inhalation of airborne particles or aerosols.[2][4]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot.[2] Chemical-resistant boots or shoe covers are recommended when handling larger quantities.[5][6]To protect feet from spills.

Operational Plan for Handling this compound

1. Preparation and Pre-Handling:

  • Obtain Special Instructions: Before use, obtain and review all available safety information.[1]

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Gather Materials: Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the designated area.

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: For weighing solid material, use a balance inside the fume hood or a containment glove box to prevent dissemination of fine particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contact: Do not touch skin, eyes, or clothing with the substance.[4][7] Do not eat, drink, or smoke when using this product.[1]

3. Post-Handling and Decontamination:

  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate deactivating agent or solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials contaminated with this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled hazardous waste container.[7]

  • Container Management: The waste container should be kept closed and stored in a secondary containment vessel within the fume hood or a designated hazardous waste accumulation area.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][7] Do not pour waste down the drain.[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.